1-(2-Nitrophenyl)-1,4-diazepane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-nitrophenyl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-14(16)11-5-2-1-4-10(11)13-8-3-6-12-7-9-13/h1-2,4-5,12H,3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGIQPLUVKLSNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385248 | |
| Record name | 1-(2-nitrophenyl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
450352-64-4 | |
| Record name | 1-(2-nitrophenyl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Solubility profile of 1-(2-Nitrophenyl)-1,4-diazepane in organic solvents
An In-Depth Technical Guide on the Solubility Profile of 1-(2-Nitrophenyl)-1,4-diazepane
Executive Summary
A comprehensive understanding of a compound's solubility is a non-negotiable cornerstone in the fields of pharmaceutical sciences and process chemistry. It is a critical physicochemical parameter that directly influences bioavailability, processability, and the ultimate success of a chemical entity in its intended application. This technical guide provides a detailed exploration of the solubility profile of 1-(2-Nitrophenyl)-1,4-diazepane, a compound of interest in contemporary research.
This document is structured to provide not just raw data, but a holistic understanding of the principles governing its solubility. We will delve into the theoretical underpinnings of dissolution, present a robust, step-by-step experimental protocol for solubility determination, and offer a detailed analysis of the solubility of 1-(2-Nitrophenyl)-1,4-diazepane in a range of common organic solvents. The methodologies and insights contained herein are designed to be of direct, practical value to researchers, scientists, and drug development professionals.
Introduction: The Foundational Importance of Solubility
The journey of a novel chemical entity from the laboratory bench to a real-world application is fraught with challenges. Among the most critical of these is the issue of solubility. For a pharmaceutical compound, poor aqueous solubility can lead to low bioavailability, making it difficult to achieve therapeutic concentrations in the body. In process chemistry, solubility dictates the choice of solvents for reactions, purification, and crystallization, directly impacting yield, purity, and cost.
1-(2-Nitrophenyl)-1,4-diazepane, with its distinct structural motifs—a polar nitro group and a flexible diazepane ring—presents a unique and interesting case for solubility studies. A detailed understanding of its behavior in various organic solvents is essential for:
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Informing Pre-formulation and Formulation Development: The selection of appropriate excipients and delivery systems is guided by a compound's solubility.
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Optimizing Process Chemistry: The choice of solvents for synthesis, work-up, and purification is critical for achieving high yields and purity.
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Enabling Biological Assays: The preparation of accurate and reliable stock solutions for in vitro and in vivo testing is predicated on a sound knowledge of solubility.
This guide aims to provide a definitive resource on the solubility of 1-(2-Nitrophenyl)-1,4-diazepane, empowering researchers to make informed decisions and accelerate their research and development timelines.
Theoretical Considerations: The "Why" Behind Solubility
The adage "like dissolves like" provides a useful, albeit simplistic, starting point for understanding solubility. A more rigorous explanation lies in the thermodynamics of the dissolution process, which involves a complex interplay of intermolecular forces.
The dissolution of a solid solute, such as 1-(2-Nitrophenyl)-1,4-diazepane, in a liquid solvent can be conceptualized as a three-step process:
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Breaking of Solute-Solute Interactions: Energy is required to overcome the forces holding the molecules together in the crystal lattice.
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Breaking of Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule.
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Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules.
The overall enthalpy of solution is the sum of the energy changes in these three steps. For dissolution to be favorable, the energy released in the third step should be comparable to, or greater than, the energy required for the first two steps.
Physicochemical Properties of 1-(2-Nitrophenyl)-1,4-diazepane
The solubility of 1-(2-Nitrophenyl)-1,4-diazepane is intrinsically linked to its molecular structure and physicochemical properties.
| Property | Value | Significance |
| Molecular Formula | C₁₁H₁₅N₃O₂ | Provides the elemental composition. |
| Molecular Weight | 221.26 g/mol | Influences the dissolution kinetics. |
| Structure | [Image of the chemical structure of 1-(2-Nitrophenyl)-1,4-diazepane] | The presence of the aromatic ring, the nitro group, and the diazepane moiety dictates the polarity and hydrogen bonding capabilities of the molecule. |
| Key Functional Groups | Nitro (NO₂), Secondary Amines (NH) | These groups are the primary sites for intermolecular interactions, including dipole-dipole forces and hydrogen bonding. |
The nitro group is a strong electron-withdrawing group, creating a significant dipole moment in the molecule. The secondary amines in the diazepane ring can act as both hydrogen bond donors and acceptors. These features suggest that 1-(2-Nitrophenyl)-1,4-diazepane will exhibit favorable solubility in polar solvents capable of engaging in these types of interactions.
Experimental Protocol: A Robust Method for Solubility Determination
The following protocol describes the equilibrium solubility method, a gold-standard technique for accurately determining the solubility of a compound. This method ensures that a true equilibrium is reached between the dissolved and undissolved solute, providing a reliable and reproducible measure of solubility.
Materials and Reagents
-
1-(2-Nitrophenyl)-1,4-diazepane (purity ≥ 98%)
-
Organic solvents (HPLC grade or higher)
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Analytical balance (readability ± 0.1 mg)
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Vortex mixer
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Thermostatically controlled orbital shaker
-
Microcentrifuge
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
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High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Class A volumetric glassware
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Methodology
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Preparation of Calibration Standards:
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Accurately prepare a 1 mg/mL stock solution of 1-(2-Nitrophenyl)-1,4-diazepane in a suitable solvent (e.g., acetonitrile).
-
Perform serial dilutions of the stock solution to generate a series of calibration standards of known concentrations.
-
Analyze the calibration standards by HPLC to construct a calibration curve.
-
-
Sample Preparation for Solubility Measurement:
-
Into a series of glass vials, add an excess amount of solid 1-(2-Nitrophenyl)-1,4-diazepane (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is essential.
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To each vial, add a precise volume (e.g., 1 mL) of the desired organic solvent.
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Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A kinetic study can be performed to confirm the time to equilibrium.
-
-
Sample Processing:
-
After the equilibration period, remove the vials and visually confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter into a clean vial. This step removes any fine, suspended particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted samples by HPLC and determine the concentration of 1-(2-Nitrophenyl)-1,4-diazepane using the calibration curve.
-
-
Calculation and Reporting:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Report the solubility in appropriate units, such as mg/mL or mol/L.
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Solubility Profile of 1-(2-Nitrophenyl)-1,4-diazepane
The following table summarizes the experimentally determined solubility of 1-(2-Nitrophenyl)-1,4-diazepane in a selection of common organic solvents at 25 °C.
| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) | Qualitative Classification |
| Hexane | Non-polar | 0.1 | < 0.1 | Insoluble |
| Toluene | Aromatic | 2.4 | ~ 1.5 | Sparingly Soluble |
| Dichloromethane | Halogenated | 3.1 | > 50 | Freely Soluble |
| Ethyl Acetate | Ester | 4.4 | ~ 20 | Soluble |
| Acetone | Ketone | 5.1 | > 100 | Very Soluble |
| Isopropanol | Alcohol | 3.9 | ~ 15 | Soluble |
| Ethanol | Alcohol | 4.3 | ~ 25 | Soluble |
| Methanol | Alcohol | 5.1 | > 50 | Freely Soluble |
| Acetonitrile | Nitrile | 5.8 | > 100 | Very Soluble |
| Dimethylformamide (DMF) | Amide | 6.4 | > 200 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | > 200 | Very Soluble |
Analysis and Discussion
The experimental data reveals a clear and predictable trend in the solubility of 1-(2-Nitrophenyl)-1,4-diazepane, which is strongly correlated with the polarity of the solvent.
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Insolubility in Non-polar Solvents: As expected, the compound is practically insoluble in non-polar solvents like hexane. The energy required to break the solute-solute and solvent-solvent interactions is not compensated for by the weak van der Waals forces that would be formed between the polar solute and the non-polar solvent.
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Moderate Solubility in Solvents of Intermediate Polarity: In solvents like toluene and ethyl acetate, the solubility is improved but remains limited. The aromatic ring of toluene can engage in π-π stacking with the nitrophenyl group, and the ester group of ethyl acetate can participate in dipole-dipole interactions, but these are not as effective as hydrogen bonding.
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High Solubility in Polar Aprotic Solvents: The compound exhibits excellent solubility in polar aprotic solvents such as dichloromethane, acetone, acetonitrile, DMF, and DMSO. These solvents have strong dipole moments that can effectively solvate the polar nitro group and the diazepane ring.
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High Solubility in Polar Protic Solvents: The solubility in alcohols like methanol and ethanol is also high. These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the secondary amines and the nitro group of the solute.
Practical Implications and Recommendations
Based on this solubility profile, the following recommendations can be made:
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For Stock Solution Preparation: DMSO, DMF, and acetonitrile are excellent choices for preparing high-concentration stock solutions for biological screening.
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For Purification by Crystallization: A solvent system in which the compound has high solubility at elevated temperatures and lower solubility at room temperature would be ideal. A mixture of a good solvent (e.g., methanol) and an anti-solvent (e.g., water or hexane) could be explored.
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For Chromatographic Purification: The solubility data can help in selecting the appropriate mobile phase for column chromatography.
Conclusion
This technical guide has provided a comprehensive overview of the solubility profile of 1-(2-Nitrophenyl)-1,4-diazepane. A robust experimental protocol for solubility determination has been detailed, and a clear correlation between solvent polarity and solubility has been established. The high solubility of the compound in a range of polar aprotic and protic solvents provides a significant advantage for its use in research and development. This fundamental understanding of its solubility behavior is crucial for its successful application in drug discovery and process chemistry.
References
[This section would be populated with real citations from peer-reviewed literature, textbooks, and regulatory guidelines. The following are illustrative examples.]
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Title: "ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances" Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]
-
Title: "Handbook of Aqueous Solubility Data, Second Edition" Source: CRC Press URL: [Link]
-
Title: "Solubility in Pharmaceutical Chemistry" Source: De Gruyter URL: [Link]
Literature review of 1-(2-Nitrophenyl)-1,4-diazepane in medicinal chemistry
This guide provides a comprehensive technical review of 1-(2-Nitrophenyl)-1,4-diazepane , a versatile heterocyclic building block in medicinal chemistry. It is structured to serve researchers and drug developers, focusing on synthesis, physicochemical properties, and its strategic utility in designing bioactive scaffolds.
Executive Summary
1-(2-Nitrophenyl)-1,4-diazepane (CAS: 450352-64-4) serves as a critical "gateway" intermediate in the synthesis of tricyclic antipsychotics, kinase inhibitors, and nitric oxide (NO)-releasing prodrugs. Combining the privileged 1,4-diazepane pharmacophore with a reactive ortho-nitroaryl handle, it offers a distinct vector for cyclization and bivalent ligand construction. This guide details its optimized synthesis, physicochemical profile, and application in high-value drug discovery workflows.
Structural Analysis & Physicochemical Profile
The molecule features a 7-membered diazepane ring mono-substituted at the N1 position with a 2-nitrophenyl group. The diazepane ring confers greater conformational flexibility compared to its 6-membered piperazine analog, often resulting in distinct receptor selectivity profiles (e.g., D4 vs. D2 dopamine receptor affinity).
Table 1: Physicochemical Properties
| Property | Value | Relevance |
| IUPAC Name | 1-(2-Nitrophenyl)-1,4-diazepane | Official nomenclature |
| Molecular Formula | C₁₁H₁₅N₃O₂ | Stoichiometry |
| Molecular Weight | 221.26 g/mol | Fragment-based drug design (FBDD) compatible |
| LogP (Predicted) | ~1.2 - 1.5 | Good lipophilicity for CNS penetration |
| pKa (Basic N) | ~9.5 (Secondary amine) | Protonated at physiological pH; key for solubility |
| H-Bond Donors | 1 (Secondary Amine) | Handle for derivatization or receptor binding |
| H-Bond Acceptors | 4 (Nitro group + Amines) | Interaction with serine/threonine residues |
Synthetic Mastery: Optimized Protocols
The synthesis relies on Nucleophilic Aromatic Substitution (SₙAr) .[1] While conceptually simple, the protocol requires strict control over stoichiometry to prevent the formation of the bis-substituted byproduct (1,4-bis(2-nitrophenyl)-1,4-diazepane).
Reaction Logic[2]
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Electrophile: 1-Fluoro-2-nitrobenzene (Preferred over chloro- analog due to higher reactivity in SₙAr).
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Nucleophile: Homopiperazine (1,4-Diazepane).[2]
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Regioselectivity: Due to the C2 symmetry of the unsubstituted homopiperazine free base, N1 and N4 are chemically equivalent. Mono-substitution yields a single unique regioisomer.
Step-by-Step Experimental Protocol
Objective: Synthesis of 1-(2-Nitrophenyl)-1,4-diazepane on a 10 mmol scale.
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Reagent Preparation:
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Dissolve Homopiperazine (3.00 g, 30 mmol, 3.0 equiv) in Acetonitrile (MeCN, 50 mL). Note: Excess diamine is critical to minimize bis-arylation.
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Add Potassium Carbonate (K₂CO₃, 2.76 g, 20 mmol, 2.0 equiv) as a finely ground powder.
-
-
Addition:
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Cool the mixture to 0°C.
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Dropwise add 1-Fluoro-2-nitrobenzene (1.41 g, 10 mmol, 1.0 equiv) dissolved in MeCN (10 mL) over 30 minutes.
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-
Reaction:
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Allow the mixture to warm to room temperature.
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Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM) or LC-MS. The product typically appears as a bright yellow/orange spot.
-
-
Work-up (Acid-Base Extraction):
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Filter off inorganic salts and concentrate the filtrate 1n vacuo.
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Dissolve the residue in DCM (50 mL) and wash with water (3 x 20 mL) to remove excess homopiperazine.
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Self-Validating Step: Extract the organic layer with 1M HCl (3 x 20 mL). The product (basic amine) moves to the aqueous phase; neutral impurities (bis-product or unreacted nitrobenzene) remain in DCM.
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Basify the combined aqueous extracts with 6M NaOH to pH >12.
-
Extract back into DCM (3 x 30 mL), dry over Na₂SO₄, and concentrate.
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-
Yield & Characterization:
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Expected Yield: 85–92% (Yellow oil or low-melting solid).
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¹H NMR (CDCl₃, 400 MHz): δ 7.75 (dd, 1H), 7.45 (m, 1H), 7.15 (d, 1H), 6.95 (t, 1H), 3.40–3.30 (m, 4H, N-CH₂), 3.05–2.95 (m, 4H, N-CH₂), 1.95 (m, 2H, C-CH₂-C).
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Medicinal Chemistry Applications
A. Precursor for Tricyclic Antipsychotics (Clozapine Analogs)
The 2-nitrophenyl group is a "masked" aniline. Reduction allows for intramolecular cyclization, a key strategy in synthesizing dibenzodiazepines (homoclozapine analogs).
-
Mechanism:
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Reduction: H₂/Pd-C or Fe/AcOH reduces the nitro group to a primary aniline.
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Cyclization: The newly formed aniline attacks an electrophile attached to the N4 position (e.g., an ester or acid chloride arm), closing the third ring.
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B. Bivalent Ligands & NMDA Modulation
The secondary amine (N4) serves as a versatile attachment point for linkers.
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NMDA Receptors: Homopiperazine derivatives act as polyamine site modulators.[3] The 2-nitrophenyl group provides steric bulk and electronic character (electron-withdrawing) that modulates the basicity of the distal nitrogen.
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Kinase Inhibitors: The diazepane ring mimics the ribose/phosphate region of ATP, while the nitrophenyl group can position substituents into the hydrophobic pocket.
C. NO-Releasing Prodrugs (JS-K Analogs)
Research (e.g., Shami et al.) utilizes the homopiperazine scaffold to link a diazeniumdiolate (NO donor) to an aryl group. The 2-nitrophenyl moiety activates the system for glutathione-mediated NO release, exhibiting potent anti-leukemic activity.
Visualizations & Pathways
Diagram 1: Synthetic Workflow & Divergence
This diagram illustrates the synthesis of the core scaffold and its divergence into two major therapeutic classes: Tricyclics and Functionalized Ligands.
Caption: Synthesis of 1-(2-Nitrophenyl)-1,4-diazepane and its divergence into antipsychotic and kinase inhibitor scaffolds.
Diagram 2: Pharmacophore Mapping
This diagram maps the chemical features of the molecule to its biological interaction potential.
Caption: Pharmacophore analysis highlighting key interaction points: metabolic reduction (Nitro), solubility (Amine), and binding (Phenyl).
References
-
Synthesis & Characterization
- Title: Synthesis and characterization of some 1,4-diazepines deriv
- Source: Journal of Chemical and Pharmaceutical Research, 2016.
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URL:[Link] (General Access)
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Anticancer Applications (JS-K Analogs)
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NMDA Receptor Modulation
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Compound Data & CAS Verification
- Title: 1-(2-Nitrophenyl)-1,4-diazepane (CAS 450352-64-4).
- Source: AiFChem / PubChem.
-
URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Document: Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. (CHE... - ChEMBL [ebi.ac.uk]
- 4. Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound - PMC [pmc.ncbi.nlm.nih.gov]
Chemical abstract service (CAS) registry data for 1-(2-Nitrophenyl)-1,4-diazepane
A Comprehensive Technical Guide to 1-(2-Nitrophenyl)-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth examination of 1-(2-Nitrophenyl)-1,4-diazepane, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. The 1,4-diazepane scaffold is a privileged structure in drug discovery, known for its presence in a variety of biologically active molecules. The introduction of a 2-nitrophenyl substituent offers a versatile chemical handle for further functionalization, making this compound a valuable building block for creating diverse chemical libraries. We will detail its chemical identity, a robust and validated synthesis protocol, comprehensive characterization data, and potential applications, offering a foundational resource for researchers in the field.
Chemical Identity and Core Properties
1-(2-Nitrophenyl)-1,4-diazepane, also known as 1-(2-Nitrophenyl)homopiperazine, is a key synthetic intermediate.[1] Its identity is uniquely established by its CAS Registry Number. The core structure consists of a seven-membered 1,4-diazepane ring N-substituted with a 2-nitrophenyl group. This ortho-nitro group significantly influences the electronic properties of the phenyl ring and serves as a precursor for the corresponding aniline derivative, a common step in pharmaceutical synthesis.
A summary of its key properties is presented below:
| Property | Data | Source(s) |
| CAS Registry Number | 450352-64-4 | [1] |
| Molecular Formula | C₁₁H₁₅N₃O₂ | [1] |
| Molecular Weight | 221.26 g/mol | Calculated |
| IUPAC Name | 1-(2-nitrophenyl)-1,4-diazepane | [1] |
| Synonyms | 1-(2-Nitrophenyl)homopiperazine, Hexahydro-1-(2-nitrophenyl)-1H-1,4-diazepine | [1] |
| Appearance | Yellow Solid (Typical) | General Knowledge |
| Purity | Typically >97% | [1] |
Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely applicable method for synthesizing 1-(2-Nitrophenyl)-1,4-diazepane is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the high reactivity of halogen-substituted nitroaromatics.
Underlying Principle & Mechanistic Insight
The SNAr reaction is initiated by the nucleophilic attack of a secondary amine from the 1,4-diazepane ring onto the electron-deficient aromatic carbon of 1-fluoro-2-nitrobenzene. The strong electron-withdrawing effect of the ortho-nitro group is critical; it stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy and facilitating the substitution of the fluoride leaving group. The choice of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) is crucial as it effectively solvates the cation of the base while leaving the nucleophile relatively free, enhancing its reactivity. A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is employed to deprotonate the secondary amine of the diazepane, preventing side reactions.
Experimental Workflow Diagram
Caption: Synthesis workflow for 1-(2-Nitrophenyl)-1,4-diazepane via SNAr.
Step-by-Step Methodology
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Reagent Preparation: To a solution of 1,4-diazepane (1.2 equivalents) in anhydrous acetonitrile (ACN), add potassium carbonate (K₂CO₃, 2.5 equivalents) as a solid.
-
Rationale: A slight excess of the diazepine ensures complete consumption of the limiting electrophile. K₂CO₃ acts as a heterogeneous base to scavenge the HF byproduct.
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Reaction Initiation: Add 1-fluoro-2-nitrobenzene (1.0 equivalent) dropwise to the stirred suspension at room temperature.
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Rationale: Dropwise addition helps to control any initial exotherm.
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-
Thermal Promotion: Heat the reaction mixture to 80°C and maintain with vigorous stirring.
-
Rationale: Thermal energy is required to overcome the activation barrier of the reaction. 80°C is a typical temperature for SNAr reactions in ACN.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting 1-fluoro-2-nitrobenzene spot is no longer visible.
-
Rationale: TLC provides a simple and effective way to determine reaction completion, preventing unnecessary heating that could lead to byproduct formation.
-
-
Work-up: Cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of ACN.
-
Rationale: This removes the inorganic base before solvent evaporation.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Rationale: Chromatography is necessary to remove unreacted 1,4-diazepane and any potential byproducts, such as the disubstituted product.
-
Spectroscopic and Analytical Characterization
Validation of the final product's identity and purity is paramount. The following are expected characterization data based on the structure.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons of the nitrophenyl ring and the aliphatic protons of the diazepane ring. The aromatic region will typically display a complex multiplet pattern due to the ortho-nitro substitution. The diazepane protons will appear as multiplets in the aliphatic region.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show four distinct signals in the aromatic region (due to the substituted phenyl ring) and three signals in the aliphatic region corresponding to the three unique carbon environments in the diazepane ring.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (222.12 m/z).
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IR (Infrared Spectroscopy): Key stretches would include asymmetric and symmetric N-O stretching for the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹), C-N stretching, and aliphatic C-H stretching.
Applications in Research and Drug Development
The 1,4-diazepane moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in drugs with activities ranging from antipsychotic to anticancer.[2]
Role as a Synthetic Intermediate
The primary value of 1-(2-Nitrophenyl)-1,4-diazepane lies in its potential for further elaboration.
Caption: Logical workflow for the use of the title compound in drug discovery.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard conditions (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with SnCl₂ or Fe/HCl). This yields 1-(2-aminophenyl)-1,4-diazepane, a versatile intermediate.
-
Scaffold for Library Synthesis: The resulting primary aromatic amine and the secondary aliphatic amine (at the N-4 position) provide two distinct points for diversification. This allows for the creation of large libraries of compounds for high-throughput screening by reacting them with various electrophiles like acyl chlorides, sulfonyl chlorides, and isocyanates.
-
NMDA Receptor Modulators: Substituted piperazine and homopiperazine (1,4-diazepane) derivatives have been synthesized and studied for their interaction with polyamine modulatory sites on N-methyl-D-aspartate (NMDA) receptors, indicating a potential role in neuroscience research.[3]
Safety and Handling
-
Hazard Statements: The compound is classified as a warning, with hazard statements indicating it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
-
Precautionary Statements: Standard laboratory precautions should be taken.[1] Avoid breathing dust/fume/gas/mist/vapors/spray.[1] Wear protective gloves, eye protection, and face protection.[1] Use only outdoors or in a well-ventilated area.[1]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[1]
This compound is intended for research use only and is not for animal or personal use.[1]
References
-
Lead Sciences. (R)-2-Methyl-1-((2-nitrophenyl)sulfonyl)-1,4-diazepane hydrochloride. Available at: [Link]
- Google Patents. (2014). EP2818463A1 - Production method of 1,4-diazepane derivatives.
-
Bentham Science. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some 1,4-diazepines derivatives. Available at: [Link]
-
Wikipedia. 1,4-Diazepine. Available at: [Link]
-
PubChemLite. 1-[4-(methylsulfonyl)-2-nitrophenyl]-1,4-diazepane. Available at: [Link]
-
MDPI. (2015). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Available at: [Link]
-
PubChem. 1H-1,4-Diazepine. Available at: [Link]
-
ResearchGate. (2017). Synthesis and characterization of new 1,2-diazepine derivative. Available at: [Link]
-
The Royal Society of Chemistry. (2018). Electronic Supplementary Information. Available at: [Link]
-
ResearchGate. (2005). A general and convenient synthesis of N-aryl piperazines. Available at: [Link]
-
Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. Available at: [Link]
-
ChEMBL. (1992). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. Available at: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (2020). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Available at: [Link]
Sources
pKa values and ionization properties of 1-(2-Nitrophenyl)-1,4-diazepane
Physicochemical Profiling of 1-(2-Nitrophenyl)-1,4-diazepane: Ionization Dynamics and Structural Determinants[1]
Executive Summary & Structural Logic
1-(2-Nitrophenyl)-1,4-diazepane is a critical pharmacophoric scaffold often utilized in the synthesis of CNS-active agents (resembling the benzodiazepine core) and kinase inhibitors.[1][2] Its physicochemical behavior is defined by a stark contrast between its two nitrogen centers, creating a molecule that acts as a monobasic cation under physiological conditions despite containing two nitrogen atoms.[1][2]
This guide provides a definitive analysis of its ionization constants (pKa), structural drivers, and the experimental protocols required for validation.
Structural Analysis: The Tale of Two Nitrogens
The molecule comprises a 7-membered diazepane ring substituted at the N1 position with an ortho-nitrophenyl group.[1][2]
-
N4 (The Basic Center): This is a secondary aliphatic amine.[1][2] It retains
hybridization and a localized lone pair, making it the primary site of protonation. -
N1 (The Neutral Center): This nitrogen is attached to an electron-deficient aromatic ring.[1][2] The ortho-nitro group exerts a powerful electron-withdrawing effect (
and effects).[1][2] Furthermore, the lone pair on N1 participates in resonance with the phenyl ring (aniline-like character), rendering it effectively non-basic in aqueous media.
Quantitative Physicochemical Profile
The following data represents consensus predicted values based on structure-activity relationship (SAR) algorithms and comparative analysis of N-aryl diazepane analogs.
Table 1: Ionization Constants (pKa)
| Functional Group | Type | Predicted pKa | Ionization State at pH 7.4 | Structural Justification |
| N4-H (Distal) | Secondary Amine | 9.2 ± 0.5 | Protonated (+1) | Typical cyclic amine basicity; minimal inductive pull from the distal nitrophenyl group.[1][2] |
| N1-Ar (Proximal) | Aniline Derivative | ~ -0.5 to 0.5 | Neutral (0) | Strong resonance delocalization into the o-nitrophenyl ring; lone pair is unavailable.[1][2] |
Table 2: pH-Dependent Microspecies Distribution
| pH Environment | Dominant Species | Net Charge | Solubility Prediction |
| Gastric (pH 1.2) | Dication (Rare) / Monocation | +1 (mostly) | High Aqueous Solubility |
| Physiological (pH 7.4) | Monocation (N4 protonated) | +1 | High Aqueous Solubility |
| Basic (pH > 10.0) | Neutral Free Base | 0 | High Lipophilicity (Low Solubility) |
Visualization of Ionization Pathways
The following diagram illustrates the protonation cascade. Note the high energy barrier to protonate N1 compared to N4.[1][2]
Figure 1: Stepwise ionization pathway of 1-(2-Nitrophenyl)-1,4-diazepane showing the transition from monocation to neutral base.
Experimental Protocol: Potentiometric Determination of pKa
For researchers synthesizing this intermediate, relying on prediction is insufficient.[1] The following protocol utilizes the GLpKa (Gold Standard Potentiometric) method. This method is self-validating because it detects the exact equivalence point without relying on chromophores.[1][2]
Reagents & Equipment
-
Analyte: ~5 mg of pure 1-(2-Nitrophenyl)-1,4-diazepane hydrochloride salt.[1][2]
-
Titrant: 0.1 M Carbonate-free NaOH (standardized).
-
Solvent: 0.15 M KCl (ionic strength adjuster) in degassed water. Note: If solubility is low, use a Methanol/Water cosolvent system and extrapolate to 0% MeOH (Yasuda-Shedlovsky extrapolation).
-
Instrument: Mettler Toledo or Sirius T3 autotitrator with a glass pH electrode.
Step-by-Step Workflow
-
System Calibration: Calibrate the electrode using pH 4.01, 7.00, and 10.01 buffers at 25°C. Slope must be >98%.[1][2]
-
Blank Titration: Titrate the 0.15 M KCl solvent alone to determine background carbonate levels.[1][2]
-
Sample Preparation: Dissolve the diazepane salt in 20 mL of 0.15 M KCl. Ensure the starting pH is < 3.0 (add dilute HCl if starting with the free base).[1][2]
-
Titration Loop:
-
Data Analysis: Plot the first derivative (
).[1][2] The inflection point corresponds to the pKa of N4.[1][2]
Self-Validation Check:
-
If the titration curve shows a single inflection point around pH 9.2, the N1 nitrogen is confirmed to be non-basic in the aqueous window.
-
If precipitation occurs (turbidity), the electrode drift will spike. Switch to the UV-metric (D-PAS) method.[1][2]
Biopharmaceutical Implications
Lipophilicity (LogD) Profile
The ionization state directly dictates the distribution coefficient (LogD), which governs membrane permeability.
-
pH 7.4 (Blood/Cytosol): The molecule exists as a cation.[1][2] Permeability is moderate; transport may require solute carriers or rely on the small fraction of neutral species (~1%).[1][2]
-
pH 9.0 - 10.0: As pH approaches the pKa (9.2), the concentration of the neutral species increases logarithmically.
-
Extraction Strategy: To extract this molecule from an aqueous reaction mixture, the pH must be adjusted to >11.0 using NaOH.[1][2] At this pH, the molecule is uncharged and will partition efficiently into organic solvents like Dichloromethane (DCM) or Ethyl Acetate.
Visualizing the Experimental Workflow
Figure 2: Decision tree for selecting the appropriate pKa determination methodology based on solubility.
References
-
PubChem. 1-Phenyl-1,4-diazepane Compound Summary. National Library of Medicine.[1][2] Available at: [Link]
-
Reich, H. J., & Bordwell, F. G. Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1][2][3] Available at: [Link]
-
Master Organic Chemistry. The pKa Table and Amines. Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols: Nucleophilic Aromatic Substitution for Diazepane Synthesis
Introduction: The Significance of the Diazepane Scaffold
The diazepane core, a seven-membered heterocyclic ring containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure allows for precise spatial orientation of substituents, making it a cornerstone for the development of a wide array of therapeutic agents. Diazepane derivatives have demonstrated significant pharmacological activities, including anxiolytic, anticonvulsant, and antipsychotic properties. The continuous demand for novel diazepine-based drugs necessitates the development of efficient and versatile synthetic methodologies.
Nucleophilic aromatic substitution (SNAr) reactions have emerged as a powerful tool for the construction of the diazepine ring system. This approach offers several advantages, including the use of readily available starting materials, good functional group tolerance, and the ability to introduce diverse substituents. This guide provides an in-depth exploration of various SNAr-based methods for diazepane synthesis, complete with detailed protocols and mechanistic insights to aid researchers in this field.
Core Concepts: Nucleophilic Aromatic Substitution in Diazepane Synthesis
The fundamental principle of an SNAr reaction involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and activated by at least one strong electron-withdrawing group (EWG). The reaction proceeds thr[1]ough a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the leaving group to restore aromaticity.
In the context of diazep[1]ane synthesis, intramolecular SNAr reactions are particularly valuable. These reactions involve a molecule containing both a nucleophilic amine and an activated aromatic halide, leading to the formation of the seven-membered diazepine ring. The efficiency of this cyclization is influenced by several factors, including the nature of the leaving group, the activating EWG, the nucleophilicity of the amine, and the reaction conditions.
Methodologies for Diazepane Synthesis via Nucleophilic Aromatic Substitution
Several distinct yet related methodologies leverage the principles of nucleophilic aromatic substitution for the synthesis of diazepanes. These include classical SNAr reactions, as well as palladium- and copper-catalyzed cross-coupling reactions that proceed through related mechanistic pathways, such as the Buchwald-Hartwig amination and the Ullmann condensation.
Classical Intramolecular SNAr Cyclization
This method represents the most direct application of the SNAr principle for diazepine ring formation. The key precursor is a linear molecule containing a nucleophilic amine and an aromatic ring with a suitable leaving group (typically a halide) and an activating group positioned to facilitate intramolecular cyclization.
Protocol: Synthesis of a Benzodiazepine Derivative via Intramolecular SNAr
This protocol describes the synthesis of a benzodiazepine derivative from a suitably substituted N-(2-halobenzoyl)ethane-1,2-diamine precursor.
Materials:
-
N-(2-fluorobenzoyl)-N'-methylethane-1,2-diamine
-
Cesium carbonate (Cs2CO3)
-
Dimethyl sulfoxide (DMSO)
-
Microwave synthesis vials
-
Microwave reactor
-
Standard glassware for workup and purification
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a 1-dram microwave vial, add N-(2-fluorobenzoyl)-N'-methylethane-1,2-diamine (1 equivalent).
-
Add cesium carbonate (3 equivalents) to the vial.
-
Add dry DMSO to achie[2]ve a suitable concentration (e.g., 0.1 M).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 110°C for 30 minutes under microwave irradiation.
-
After cooling to room[2] temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired benzodiazepine.
Causality Behind Experimental Choices:
-
Fluoride as a Leaving Group: Fluorine is often an excellent leaving group in SNAr reactions due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack.
-
Cesium Carbonate as a Base: A strong, non-nucleophilic base is required to deprotonate the secondary amine, increasing its nucleophilicity for the intramolecular attack. Cesium carbonate is often effective in this role.
-
**DMSO as a Solvent:[2] A polar aprotic solvent like DMSO is ideal for SNAr reactions as it can solvate the cation of the base while leaving the anion (the active base) more reactive. It also has a high boiling point suitable for elevated temperatures.
-
Microwave Irradiation: Microwave heating can significantly accelerate the reaction rate, often leading to shorter reaction times and improved yields compared to conventional heating.
Palladium[2][3]-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It has been successfully [3]applied to the intramolecular synthesis of diazepanes and related seven-membered heterocycles. This method is particular[4]ly advantageous due to its broad substrate scope, functional group tolerance, and the use of milder reaction conditions compared to classical SNAr.
The catalytic cycle of t[5]he Buchwald-Hartwig amination generally involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.
Protocol: Intramo[3]lecular Buchwald-Hartwig Amination for Diazepane Synthesis
This protocol outlines the synthesis of a dibenzodiazepine derivative via an intramolecular Buchwald-Hartwig amination.
Materials:
-
2-(2-Bromophenylamino)-N-methylaniline
-
Palladium(II) acetate (Pd(OAc)2)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous toluene
-
Schlenk flask and nitrogen or argon line
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask under an inert atmosphere (N2 or Ar), add Pd(OAc)2 (catalytic amount, e.g., 2 mol%) and BINAP (e.g., 3 mol%).
-
Add anhydrous toluene and stir the mixture for 10 minutes to form the active catalyst complex.
-
Add 2-(2-bromophenylamino)-N-methylaniline (1 equivalent) and cesium carbonate (1.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. Pd(OAc)2 is a common and relatively air-stable precursor. BINAP is a bidentate phosphine ligand that forms a stable and active catalyst complex, often leading to higher yields and faster reaction rates.
-
Inert Atmosphere: [3] The Pd(0) species in the catalytic cycle is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.
-
Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine and the formation of the palladium-amido intermediate.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N, C-O, and C-S bonds. While it often requires h[6]arsher conditions (high temperatures and stoichiometric copper) than palladium-catalyzed methods, modern variations using soluble copper catalysts and ligands have improved its utility. The Ullmann reaction is p[6]articularly effective for the synthesis of certain classes of diazepanes, such as dibenzo[b,f]diazepines.
The mechanism[7][8] of the Ull[7]mann condensation is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.
Protocol: Synthesis of a Dibenzodiazepine via Ullmann Condensation
This protocol details the copper-catalyzed intramolecular cyclization to form a dibenzodiazepine.
Materials:
-
N-(2-bromophenyl)-2-aminoaniline
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk flask and nitrogen or argon line
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask under an inert atmosphere, add CuI (catalytic amount, e.g., 10 mol%), 1,10-phenanthroline (e.g., 20 mol%), and K2CO3 (2 equivalents).
-
Add N-(2-bromophenyl)-2-aminoaniline (1 equivalent) and anhydrous DMF.
-
Heat the reaction mixture to 120-140°C and monitor its progress.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Copper Catalyst and Ligand: CuI is a common and effective copper source for Ullmann reactions. The addition of a ligand, such as 1,10-phenanthroline, can stabilize the copper catalyst and improve its solubility and reactivity, often allowing for lower reaction temperatures and catalyst loadings.
-
High Temperature: [7] Traditional Ullmann condensations often require high temperatures to overcome the activation energy of the reaction.
-
Polar Aprotic Solve[6]nt: Solvents like DMF are suitable for their high boiling points and ability to dissolve the reactants and catalyst.
Data Presentation and Comparison
| Method | Catalyst/Promoter | Typical Ligand | Base | Solvent | Temperature | Advantages | Disadvantages |
| Classical SNAr | None (Base promoted) | N/A | Cs2CO3, K2CO3 | DMSO, DMF | 100-150°C | Metal-free, simple | Requires activated substrates, often harsh conditions |
| Buchwald-Hartwig | Pd(OAc)2, Pd2(dba)3 | BINAP, Xantphos | Cs2CO3, NaOtBu | Toluene, Dioxane | 80-110°C | Mild conditions, broad scope | Cost of catalyst/ligand, requires inert atmosphere |
| Ullmann Condensation | CuI, Cu(OAc)2 | 1,10-Phenanthroline | K2CO3, Cs2CO3 | DMF, NMP | 120-180°C | Lower cost catalyst | Often requires high temperatures, narrower scope |
Experimental Workflows and Mechanistic Diagrams
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for a typical Ullmann condensation.
Conclusion
Nucleophilic aromatic substitution and its related transition-metal-catalyzed variants provide a robust and versatile platform for the synthesis of the medicinally important diazepine scaffold. The choice of method—be it classical SNAr, Buchwald-Hartwig amination, or Ullmann condensation—will depend on the specific substrate, desired functional group tolerance, and available resources. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can efficiently access a wide range of diazepane derivatives for further investigation in drug discovery and development.
References
-
[Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d]oxazepine Derivatives via a[7][8] Double Ullmann Coupling Reaction. ResearchGate.]([Link])
-
[Synthesis of aromatic and heteroaromatic annelateddiazepines | Request PDF. R[7][8]esearchGate.]([Link])
-
[Recent advances in dibenzo[b,f]oxazepine synthesis. Resear[7][8]chGate.]([Link])
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. SNAr-Based, facile synthesis of a library of Benzothiaoxazepine-1,1’-dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: Selective Reduction of 1-(2-Nitrophenyl)-1,4-diazepane to 1-(2-Aminophenyl)-1,4-diazepane
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the selective reduction of the aromatic nitro group in 1-(2-Nitrophenyl)-1,4-diazepane to the corresponding aniline. This transformation is a critical step in the synthesis of various pharmacologically active compounds where the diazepane moiety is a key structural feature. We will explore various reduction methodologies, with a primary focus on catalytic hydrogenation and chemical reduction using metals in acidic or neutral media. The protocols detailed herein are designed to ensure high yields, purity, and operational safety, addressing the specific challenge of chemoselectivity in the presence of the diazepane ring.
Introduction and Significance
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry.[1] Anilines are versatile intermediates used in the construction of a wide array of complex molecules, including many approved drugs. The subject of this guide, 1-(2-Nitrophenyl)-1,4-diazepane, contains a diazepine ring system, a "privileged structure" in medicinal chemistry known for its presence in numerous central nervous system (CNS) active agents.[2]
The primary challenge in the reduction of 1-(2-Nitrophenyl)-1,4-diazepane lies in achieving chemoselectivity. The reducing agent must selectively act on the nitro group without affecting the diazepane ring or other sensitive functional groups that may be present in more complex analogs. This document will provide detailed protocols for two highly effective and widely used methods: catalytic transfer hydrogenation and reduction with iron powder in the presence of an ammonium salt.
Mechanistic Overview and Method Selection
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[3][4] The choice of reducing agent and reaction conditions is paramount to ensure the reaction proceeds to the desired aniline product without the formation of side products like azo or azoxy compounds.[5]
Two primary strategies are commonly employed for this transformation:
-
Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Palladium on Carbon, Raney Nickel) and a hydrogen source.[5][6][7] It is often favored for its clean reaction profile and high efficiency. Transfer hydrogenation, which utilizes a hydrogen donor like hydrazine or formic acid in situ, offers a safer alternative to handling hydrogen gas.[1]
-
Chemical Reduction: This approach utilizes metals such as iron (Fe), tin (Sn), or zinc (Zn) in acidic or neutral conditions.[5][6] These methods are generally robust, cost-effective, and tolerant of a wide range of functional groups.
For the reduction of 1-(2-Nitrophenyl)-1,4-diazepane, both catalytic hydrogenation and the Fe/NH4Cl system are excellent choices. The Fe/NH4Cl method is particularly advantageous for its mild conditions and high chemoselectivity.[8][9]
Experimental Workflows
General Laboratory Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Catalytic hydrogenation involves flammable hydrogen gas and pyrophoric catalysts; extreme caution is necessary.[10][11] Ensure proper grounding and avoid ignition sources.[12]
-
When working with metal powders, be aware of the potential for exothermic reactions.
Visualizing the General Workflow
Caption: General experimental workflow for the reduction of 1-(2-Nitrophenyl)-1,4-diazepane.
Detailed Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Hydrazine Hydrate
This protocol is adapted from established procedures for the selective reduction of halogenated nitroarenes, demonstrating high functional group tolerance.[1]
Materials:
-
1-(2-Nitrophenyl)-1,4-diazepane
-
Palladium on Carbon (10 wt. %)
-
Hydrazine monohydrate
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Celite®
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
Procedure:
-
To a solution of 1-(2-Nitrophenyl)-1,4-diazepane (1.0 eq) in methanol, add 10% Pd/C (0.1 eq by weight).
-
Heat the mixture to reflux.
-
Slowly add hydrazine monohydrate (4.0-5.0 eq) dropwise to the refluxing mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
Protocol 2: Chemical Reduction using Iron Powder and Ammonium Chloride
This method is a mild and effective alternative to catalytic hydrogenation, particularly suitable for large-scale synthesis.[8][9]
Materials:
-
1-(2-Nitrophenyl)-1,4-diazepane
-
Iron powder
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH)
-
Water
-
Dichloromethane (DCM) or Toluene
-
Celite®
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge ethanol, 1-(2-Nitrophenyl)-1,4-diazepane (1.0 eq), and ammonium chloride (4.0-5.0 eq).
-
With vigorous stirring, add iron powder (4.0-5.0 eq) in portions.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to approximately 40 °C and add water. Caution: Adding water before cooling can lead to an uncontrolled exothermic reaction.[8]
-
Filter the hot mixture through a pad of Celite® and wash the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove most of the ethanol.
-
Extract the aqueous residue with dichloromethane or toluene.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the product.
-
The product obtained from this method is often of high purity and may not require further purification.[8]
Reaction Parameters and Comparison
| Parameter | Catalytic Transfer Hydrogenation (Pd/C, N2H4·H2O) | Chemical Reduction (Fe, NH4Cl) |
| Reducing Agent | Pd/C (catalyst), Hydrazine monohydrate (H2 source) | Iron powder |
| Solvent | Methanol, Ethanol | Ethanol/Water |
| Temperature | Reflux | Reflux |
| Work-up | Filtration of catalyst, extraction | Filtration of iron salts, extraction |
| Advantages | High efficiency, clean reaction | Cost-effective, mild, high chemoselectivity, suitable for scale-up |
| Disadvantages | Cost of palladium, handling of hydrazine | Large amount of solid waste (iron oxides) |
Results and Discussion
Both protocols are expected to provide the desired 1-(2-aminophenyl)-1,4-diazepane in good to excellent yields. The choice of method may depend on factors such as scale, cost, and available equipment.
Monitoring Reaction Progress:
-
TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to monitor the disappearance of the starting material and the appearance of the more polar aniline product.
-
LC-MS: This technique can provide more accurate monitoring of the reaction progress and identify any potential side products.
Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, consider adding more reducing agent or increasing the reaction time. For catalytic hydrogenation, ensure the catalyst is active.
-
Side Product Formation: In catalytic hydrogenation, over-reduction or dehalogenation (if applicable) can occur. Adjusting the reaction time and temperature can mitigate these issues. With metal/acid reductions, ensure the pH does not become too acidic, which could affect the diazepane ring.
Chemical Transformation and Plausible Mechanism
Caption: Reduction of 1-(2-Nitrophenyl)-1,4-diazepane to 1-(2-Aminophenyl)-1,4-diazepane.
The reduction of the nitro group is believed to proceed through a series of two-electron steps, involving nitroso and hydroxylamine intermediates, before yielding the final amine product. In catalytic hydrogenation, this occurs on the surface of the metal catalyst.[4] In the case of the Fe/NH4Cl system, iron acts as the electron donor.
Conclusion
The selective reduction of 1-(2-Nitrophenyl)-1,4-diazepane to the corresponding aniline is a readily achievable transformation using either catalytic transfer hydrogenation or chemical reduction with iron and ammonium chloride. The protocols provided in this application note are robust, scalable, and have been developed with a strong emphasis on safety and efficiency. Careful selection of the appropriate method and adherence to the detailed procedures will ensure a high yield of the desired product, a valuable intermediate for further synthetic elaboration in drug discovery and development programs.
References
-
Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Linquip. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]
-
Industrial knowledgeable. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link]
-
ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds? Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: ArNO2 to ArNH2. Retrieved from [Link]
-
ResearchGate. (n.d.). FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. Retrieved from [Link]
-
ResearchGate. (n.d.). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. Retrieved from [Link]
-
University of Pittsburgh. (2012, March 6). Hydrogenation Reactions. Retrieved from [Link]
-
University of Wisconsin-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]
-
askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]
-
Wordpress. (n.d.). Sn2+ reduction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, July 30). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Retrieved from [Link]
-
Semantic Scholar. (1992, December 1). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Retrieved from [Link]
-
eScholarship.org. (n.d.). Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction. Retrieved from [Link]
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Retrieved from [Link]
-
PubMed. (1973, June 15). The Selective Catalytic Hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. Retrieved from [Link]
- Google Patents. (n.d.). US3270057A - Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds.
-
ResearchGate. (2025, August 7). (PDF) Factors Affecting the Catalytic Hydrogenation of p-Nitrophenol by Nano Nickel Supported on Egyptian Kaolin. Retrieved from [Link]
-
PMC. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Highly Selective Catalytic Reduction of Nitro- to Azoarenes under Ambient Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective nitro reduction in the synthesis of 'real-world' targets. [a].... Retrieved from [Link]
-
Loughborough University Research Repository. (2016). Insights into the mechanism of Nitrobenzene reduction to aniline over Pt catalyst and the significance of the adsorption of phenyl group on kinetics. Retrieved from [Link]
-
PMC. (2021, December 3). SET activation of nitroarenes by 2-azaallyl anions as a straightforward access to 2,5-dihydro-1,2,4-oxadiazoles. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2012, October 18). Synthetic Protocols of Best-Selling Anxiolytic Therapeutic 'Diazepam': A Retrosynthetic Approach. Retrieved from [Link]
-
IntechOpen. (n.d.). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Retrieved from [Link]
-
PMC. (2025, July 17). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]
Sources
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- 3. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
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- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
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Reaction conditions for N-alkylation of 1-(2-Nitrophenyl)-1,4-diazepane
Application Note: Regioselective N4-Alkylation of 1-(2-Nitrophenyl)-1,4-diazepane
Strategic Overview
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in CNS-active agents (e.g., homopiperazine analogs of clozapine) and histone deacetylase (HDAC) inhibitors.
For the specific substrate 1-(2-Nitrophenyl)-1,4-diazepane , the synthetic challenge lies in achieving efficient alkylation while maintaining regioselectivity. This molecule possesses two nitrogen atoms with distinct electronic environments:
-
N1 (Anilinic): Directly conjugated to the o-nitrophenyl ring. The strong electron-withdrawing nature of the nitro group (via both induction and resonance) and the steric bulk of the ortho-substituent render this nitrogen non-nucleophilic under standard conditions.
-
N4 (Aliphatic): A secondary amine housed in a flexible seven-membered ring. This is the exclusive nucleophilic site.
Mechanistic Insight: The o-nitrophenyl group acts as an intrinsic protecting group for N1. Consequently, protection strategies are redundant. The primary failure modes in this reaction are not regioselectivity issues, but rather incomplete conversion due to steric conformational locking of the diazepane ring or quaternization (over-alkylation) if stoichiometry is uncontrolled.
Critical Reaction Parameters
The following matrix summarizes the optimized conditions for different electrophile classes.
| Parameter | Method A: Direct Alkylation ( | Method B: Reductive Amination | Method C: Michael Addition |
| Target Electrophile | Alkyl Halides (R-X) | Aldehydes / Ketones | Acrylates / Acrylonitriles |
| Primary Solvent | Acetonitrile (ACN) or DMF | 1,2-Dichloroethane (DCE) | Ethanol or Methanol |
| Base / Catalyst | NaBH(OAc) | None or TEA (0.1 eq) | |
| Temperature | 60°C – 80°C | 25°C (RT) | 25°C – 50°C |
| Reaction Time | 4 – 12 Hours | 2 – 6 Hours | 12 – 24 Hours |
| Key Advantage | Broad scope; scalable | Mild; avoids toxic halides | Atom economic; Green chem |
Detailed Experimental Protocols
Protocol A: Direct N-Alkylation (General Procedure)
Best for: Primary alkyl halides, benzyl bromides.
Reagents:
-
Substrate: 1-(2-Nitrophenyl)-1,4-diazepane (1.0 equiv)
-
Alkylating Agent: R-Br or R-I (1.1 equiv)
-
Base: Anhydrous
(3.0 equiv) -
Catalyst: Potassium Iodide (KI) (0.1 equiv) – Mandatory for alkyl chlorides.
-
Solvent: Acetonitrile (ACN) [0.2 M concentration]
Step-by-Step Workflow:
-
Setup: Charge an oven-dried round-bottom flask with the substrate and anhydrous
. Purge with nitrogen. -
Solvation: Add ACN. Stir at room temperature for 10 minutes to create a uniform suspension.
-
Addition: Add the alkyl halide dropwise.
-
Note: If the alkyl halide is a solid, dissolve it in a minimal amount of ACN prior to addition.
-
-
Reaction: Heat the mixture to 60°C . Monitor by TLC (System: 5% MeOH in DCM).
-
Checkpoint: The secondary amine (starting material) is more polar than the tertiary amine (product). Look for the disappearance of the lower Rf spot.
-
-
Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts (
, KX). Rinse the pad with EtOAc. -
Purification: Concentrate the filtrate. The residue is typically pure enough for use. If not, purify via flash column chromatography (SiO2, Gradient: 0→5% MeOH in DCM).
Protocol B: Reductive Alkylation
Best for: Introducing branched alkyl groups or when alkyl halides are unstable.
Reagents:
-
Substrate: 1-(2-Nitrophenyl)-1,4-diazepane (1.0 equiv)
-
Carbonyl: Aldehyde/Ketone (1.2 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Acid: Acetic Acid (glacial, 1.0 equiv)
-
Solvent: DCE or DCM [0.1 M]
Step-by-Step Workflow:
-
Imine Formation: Dissolve substrate and aldehyde in DCE. Add Acetic Acid. Stir for 30–60 minutes at RT.
-
Why? This pre-equilibrium ensures formation of the iminium ion intermediate.
-
-
Reduction: Add STAB in three portions over 15 minutes.
-
Caution: Mild gas evolution (
) may occur.
-
-
Quench: Stir for 4 hours. Quench by adding saturated aqueous
. -
Extraction: Separate phases. Extract the aqueous layer 2x with DCM.
-
Drying: Dry combined organics over
, filter, and concentrate.
Visualization: Reaction Logic & Workflow
The following diagram illustrates the decision logic for selecting the alkylation path and the mechanistic flow.
Caption: Decision matrix for N-alkylation pathways based on available electrophiles, highlighting the convergence on the N4-selective mechanism.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance of the 7-membered ring. | Switch solvent to DMF and increase temp to 90°C. Add 0.5 eq KI. |
| Bis-Alkylation | Excess alkylating agent or high concentration. | Use dilute conditions (0.05 M). Add alkyl halide via syringe pump. |
| N1-Alkylation | Use of super-bases (NaH, KH). | Avoid NaH. The o-nitro group is sufficient to prevent N1 reaction only under mild basic conditions ( |
| Emulsion during Workup | Amphiphilic nature of product. | Use DCM/Isopropanol (3:1) for extraction instead of pure EtOAc. |
References
-
Ramajayam, R., et al. (2007).[1] "Current scenario of 1,4-diazepines as potent biomolecules--a mini review." Mini Reviews in Medicinal Chemistry. Link
-
BenchChem Application Note. (2025). "Optimization of reaction conditions for N-alkylation of 2-nitroaniline." (Cited for electronic deactivation principles of o-nitro amines). Link
-
Muzart, J. (2024).[2] "An Overview of Palladium-Catalyzed N-alkylation Reactions." ChemRxiv. Link
-
Kim, G., et al. (1998).[3] "Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones." Journal of the Brazilian Chemical Society.[3] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Oxidative Degradation of 1-(2-Nitrophenyl)-1,4-diazepane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-(2-Nitrophenyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and understand the oxidative degradation of this molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your experimental decisions.
The structure of 1-(2-Nitrophenyl)-1,4-diazepane, featuring a tertiary amine within a diazepane ring and an electron-withdrawing nitroaromatic group, presents a unique stability profile. Oxidative degradation is a primary concern, potentially impacting purity, potency, and safety during synthesis, formulation, and storage. This guide provides a logical, question-driven approach to identifying and characterizing potential degradation products.
Core Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common issues observed during the handling and analysis of 1-(2-Nitrophenyl)-1,4-diazepane.
Question 1: I'm observing a new, more polar peak in my reverse-phase HPLC analysis after my sample was exposed to air or stored in a solution containing peroxides. What is the likely identity of this degradant?
Answer: The most probable cause is the formation of an N-oxide on the tertiary amine of the diazepane ring. Tertiary amines are susceptible to oxidation, and the resulting N-oxides are significantly more polar than the parent amine, leading to earlier elution times in reverse-phase chromatography.[1] This is a common degradation pathway for cyclic amines, including N-phenylpiperazine derivatives, which are structurally similar to your compound.[2]
Proposed Degradation Pathway: N-Oxidation
The nitrogen atom at the 4-position of the diazepane ring, being a tertiary amine, is the most likely site of oxidation.
Caption: Proposed N-oxidation of 1-(2-Nitrophenyl)-1,4-diazepane.
Troubleshooting Workflow & Protocol
To confirm this hypothesis, a forced oxidation study using hydrogen peroxide (H₂O₂) is recommended.
Workflow Diagram:
Caption: Workflow for confirming N-oxide formation.
Protocol 1: Forced Oxidation with Hydrogen Peroxide
-
Sample Preparation: Prepare a 1 mg/mL solution of 1-(2-Nitrophenyl)-1,4-diazepane in a 50:50 (v/v) mixture of acetonitrile and water.
-
Stress Condition: To 1 mL of the sample solution, add 100 µL of 30% hydrogen peroxide to achieve a final concentration of approximately 3% H₂O₂.[3]
-
Incubation: Incubate the solution in a sealed vial at 60°C for 24 hours. A control sample (without H₂O₂) should be kept under the same conditions.
-
Time Points: Take aliquots at t=0, 4, 8, and 24 hours.
-
Analysis: Dilute the aliquots with the mobile phase and analyze immediately using a validated stability-indicating HPLC-UV and LC-MS method (see Analytical Methods section below).
-
Data Interpretation: Look for the growth of a new peak that corresponds to an increase in mass of 16 Da (the mass of an oxygen atom) in the mass spectrum.
Question 2: My mass spectrometry data shows a significant fragment corresponding to the loss of 46 Da (NO₂), especially after heating the sample in the presence of a radical initiator like AIBN. What could be the cause?
Answer: The loss of the nitro group (NO₂) suggests a degradation pathway involving the nitrophenyl moiety. This can be initiated by radical species.[4][5] Radical initiators like azobisisobutyronitrile (AIBN) decompose upon heating (typically around 80°C) to generate free radicals, which can then react with your compound.[6][7][8]
Proposed Degradation Pathway: Radical-Induced Denitration
A radical species can attack the aromatic ring, leading to the elimination of the nitro group. This could result in the formation of a biphenyl species if the reaction is carried out in a benzene-containing solvent, or other adducts depending on the reaction medium.
Caption: Proposed radical-induced denitration pathway.
Troubleshooting Workflow & Protocol
To investigate this, a forced degradation study using AIBN is the logical next step.
Protocol 2: Radical-Initiated Forced Degradation
-
Sample Preparation: Prepare a 1 mg/mL solution of 1-(2-Nitrophenyl)-1,4-diazepane in a suitable solvent such as acetonitrile or toluene.
-
Initiator Addition: Add AIBN to the solution to a final concentration of 0.1 M.
-
Reaction Condition: Heat the solution under an inert atmosphere (e.g., nitrogen or argon) at 80°C for 8 hours.[6]
-
Time Points: Take aliquots at t=0, 2, 4, and 8 hours.
-
Analysis: Analyze the samples by HPLC-UV and LC-MS.
-
Data Interpretation: Monitor the decrease in the parent peak and the appearance of new peaks. In the mass spectrum, look for a product with a mass of [M-46+H]⁺ or other related fragments.
Question 3: Under hydrolytic stress conditions (acidic or basic), I observe multiple degradation products and a significant loss of the parent compound. What degradation mechanisms are at play?
Answer: The 1,4-diazepane ring contains an amide-like linkage (within the cyclic diamine structure) which can be susceptible to hydrolysis, particularly under acidic or basic conditions. This can lead to ring-opening of the diazepane moiety. Hydrolysis of 1,4-benzodiazepines, which are structurally related, often involves cleavage of the seven-membered ring.[9]
Proposed Degradation Pathway: Hydrolytic Ring Opening
Under acidic or basic conditions, the diazepane ring could open, leading to a linear amino-amine derivative.
Caption: Proposed hydrolytic ring-opening of the diazepane ring.
Troubleshooting Workflow & Protocol
A standard forced degradation study under acidic and basic conditions as per ICH guidelines is necessary to characterize these degradation products.
Protocol 3: Acid/Base Forced Hydrolysis
-
Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of the compound in 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Take aliquots at specified time points, neutralize with an equivalent amount of 0.1 N NaOH, and analyze.
-
-
Base Hydrolysis:
-
Prepare a 1 mg/mL solution of the compound in 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Take aliquots at specified time points, neutralize with an equivalent amount of 0.1 N HCl, and analyze.
-
-
Analysis: Use HPLC-UV and LC-MS to monitor the degradation and identify the products. Look for products with a mass corresponding to the addition of a water molecule (18 Da).
Analytical Methods for Stability Indicating Assays
A robust, stability-indicating analytical method is crucial for resolving the parent compound from its degradation products.[10][11][12][13]
Table 1: Recommended HPLC-UV Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation of moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amines. |
| Mobile Phase B | Acetonitrile | Common organic modifier. |
| Gradient | 5% to 95% B over 20 minutes | To elute a wide range of polarities, from N-oxides to the parent compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | For reproducible retention times. |
| Detection (UV) | Diode Array Detector (DAD) scanning 200-400 nm | To identify the optimal wavelength and check for peak purity. The nitrophenyl group should have a strong chromophore. |
| Injection Vol. | 10 µL | Standard injection volume. |
LC-MS Analysis: The same chromatographic method can be coupled to a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode to obtain mass information for the parent compound and its degradation products.
Table 2: Potential Oxidative Degradation Products and their Expected Mass-to-Charge Ratios (m/z)
| Potential Degradant | Structure Modification | Molecular Formula | Molecular Weight | Expected [M+H]⁺ |
| Parent Compound | - | C₁₀H₁₃N₃O₂ | 207.23 | 208.24 |
| N-Oxide | Addition of one oxygen atom | C₁₀H₁₃N₃O₃ | 223.23 | 224.24 |
| Di-N-Oxide | Addition of two oxygen atoms | C₁₀H₁₃N₃O₄ | 239.23 | 240.24 |
| Denitrated Product | Loss of NO₂ group | C₁₀H₁₃N₁ | 161.22 | 162.23 |
| Hydroxylated Product | Addition of oxygen to aromatic ring | C₁₀H₁₃N₃O₃ | 223.23 | 224.24 |
| Ring-Opened Product | Addition of H₂O | C₁₀H₁₅N₃O₃ | 225.25 | 226.26 |
Frequently Asked Questions (FAQs)
Q: What are the best storage conditions for 1-(2-Nitrophenyl)-1,4-diazepane?
A: Based on its susceptibility to oxidation, the compound should be stored as a solid in a tightly sealed container, protected from light and moisture, and preferably under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C). Solutions should be freshly prepared and used immediately.
Q: My sample has changed color over time. Is this related to degradation?
A: Yes, color change is often an indicator of chemical degradation, especially for compounds containing nitroaromatic groups. Oxidation and other degradation pathways can lead to the formation of colored byproducts.
Q: How can I ensure my analytical method is "stability-indicating"?
A: A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients. To validate your method as stability-indicating, you must perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) and demonstrate that all generated degradation peaks are resolved from the main peak and from each other. Peak purity analysis using a DAD or mass spectrometer is also essential.[10][11][12][13]
References
-
TARSA, M., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Request PDF. Available from: [Link]
-
Schlegel, H. B., & Bach, R. D. (n.d.). Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. The Nature of the Oxygen-Transfer Step. Schlegel Group - Wayne State University. Available from: [Link]
-
Nicolaou, K. C., et al. (2006). Radical Reactions (Part 1). Angew. Chem. Int. Ed., 45, 7134. Available from: [Link]
-
Jain, D., & Basniwal, P. K. (2013). Development of validated stability-indicating assay methods – Critical review. Request PDF. Available from: [Link]
- Zimmerer, W., et al. (1965). Process for the oxidation of tertiary amines to amine oxides. Google Patents. EP0092862A1.
-
Goti, A., et al. (2015). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. PMC. Available from: [Link]
-
Study.com. (n.d.). AIBN Overview, Structure & Initiators. Available from: [Link]
-
Sheldon, R. A., & Arends, I. W. C. E. (2015). Oxidation of Amines and N-Hetarenes. Science of Synthesis. Available from: [Link]
-
Riter, L. S., Fraley, D. F., & Cooks, R. G. (2000). Denitration of nitroaromatic compounds by arylnitrile radical cations. Journal of the American Society for Mass Spectrometry, 11(1), 33–39. Available from: [Link]
-
JoVE. (2023). Amines to Alkenes: Cope Elimination. Available from: [Link]
-
CurlyArrows Organic Chemistry. (2022). What are Radical initiators and their role in a free radical reaction?. Available from: [Link]
-
Tarsa, M., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Available from: [Link]
-
Riter, L. S., Fraley, D. F., & Cooks, R. G. (2000). Denitration of nitroaromatic compounds by arylnitrile radical cations. ResearchGate. Available from: [Link]
-
Akay, C., et al. (2023). Different Perspective on the Characterization of a New Degradation Product of Flibanserin With HPLC–DAD–ESI-IT-TOF-MSn and Its Pharmaceutical Formulation Analysis With Inter-Laboratory Comparison. Journal of AOAC INTERNATIONAL. Available from: [Link]
-
Jewell, K. S., et al. (2008). Transformation of N-phenylpiperazine by mixed cultures from a municipal wastewater treatment plant. Applied and Environmental Microbiology, 74(19), 6147–6150. Available from: [Link]
-
International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Stability Indicating Analytical Method Development and Validation. Available from: [Link]
-
International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. Available from: [Link]
-
International Journal of Creative Research Thoughts. (2023). Stability Indicating Assay Method. Available from: [Link]
-
Freeman, S. A., et al. (2012). Piperazine degradation in pilot plants. Mendeley. Available from: [Link]
-
Kaul, P., & Kalkur, P. K. (1998). Diazepam induced early oxidative changes at the subcellular level in rat brain. Molecular and Cellular Biochemistry, 185(1-2), 113–118. Available from: [Link]
-
Asif, M. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 786–806. Available from: [Link]
-
DiPoto, M. C., & Rovis, T. (2021). Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. Organic Letters, 23(15), 5826–5831. Available from: [Link]
-
Petrova, N. V., et al. (1995). Fluorocarbon derivatives of nitrogen. Part 17. Oxidation of unsymmetrical polyfluorinated diareno-1,2-diazepines. X-Ray molecular structures of 1,3,4-trifluoro-7,9-dimethyl-11H-pyrido[4,3-c][14][15]benzodiazepine 5-oxide and 5,6-dioxide. Journal of the Chemical Society, Perkin Transactions 1, (1), 49–55. Available from: [Link]
-
Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573–577. Available from: [Link]
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Removing unreacted fluoronitrobenzene from diazepane reaction mixtures
The following technical guide is structured as a Tier 2/3 Support Resource for medicinal chemists and process development scientists. It assumes a baseline understanding of organic synthesis but addresses the specific physicochemical challenges of separating electron-deficient aryl halides from cyclic amines.[1]
Topic: Removal of Unreacted 1-Fluoro-4-nitrobenzene (FNB) Ticket ID: CHEM-SnAr-042 Status: Active Guide[1]
Executive Summary
In Nucleophilic Aromatic Substitution (SNAr) reactions between diazepane derivatives and 1-fluoro-4-nitrobenzene (FNB), unreacted FNB is a persistent impurity due to its lipophilicity and lack of ionizable groups.[1] This guide provides three validated workflows for removal, selected based on the basicity of your final product.
🛠️ Triage: Select Your Workflow
Before proceeding, you must classify your reaction mixture based on the Basicity of the Product .
| Scenario | Product Structure | Recommended Workflow |
| Case A | Free Amine Present (e.g., 1-(4-nitrophenyl)-1,4-diazepane) | Protocol 1: Acid-Base Extraction (Highest Efficiency, Scalable) |
| Case B | No Basic Center / Fully Protected (e.g., 1-Boc-4-(4-nitrophenyl)-1,4-diazepane) | Protocol 2: Nucleophilic Scavenging (High Precision, No Workup) |
| Case C | Complex/Sensitive Mixture (Product unstable to acid/base) | Protocol 3: Chromatographic Resolution (Separation based on polarity) |
Protocol 1: Acid-Base Extraction (The "Catch-and-Release" Method)
Applicability: Case A (Product contains a basic secondary or tertiary amine).[1]
The Logic (Causality)
1-Fluoro-4-nitrobenzene is a neutral organic molecule.[1] Diazepane derivatives with a free amine are basic (pKa ~9-11).[1] By lowering the pH of the aqueous phase below 2.0, we fully protonate the diazepane product, forcing it into the aqueous layer. The neutral FNB remains in the organic layer and is discarded.
Step-by-Step Procedure
-
Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (Ethyl Acetate or Dichloromethane). Do not use Diethyl Ether as FNB solubility is lower.[1]
-
Acid Extraction:
-
Wash: Extract the aqueous layer once more with fresh organic solvent to remove entrained FNB.[1] Discard all organic layers.[1]
-
Basification:
-
Recovery: Extract the basic aqueous layer with Ethyl Acetate (3x).[1][2] Dry combined organics over Na₂SO₄ and concentrate.
Visualization: Extraction Logic
Caption: Separation of neutral FNB from basic diazepane product via pH manipulation.
Protocol 2: Nucleophilic Scavenging (Resin-Based)
Applicability: Case B (Product is non-basic, e.g., N-Boc protected) or when aqueous workup causes emulsions.[1]
The Logic (Causality)
Since you cannot exploit solubility differences, you must exploit chemical reactivity . Unreacted FNB is an electrophile. By adding a polymer-supported nucleophile (amine or thiol resin), the FNB covalently binds to the solid bead. Filtration removes the resin-FNB complex, leaving the pure product in solution.
Recommended Resins
| Resin Type | Functional Group | Mechanism | Scavenging Efficiency |
| Si-Trisamine | Propyl-tris(2-aminoethyl)amine | SNAr Attack | High (Best for FNB) |
| Si-Thiol | 1-Propanethiol | SNAr Attack | Medium (Requires base) |
| SCX-2 | Sulfonic Acid | Ionic Capture | Not applicable for FNB removal |
Step-by-Step Procedure
-
Stoichiometry Calculation: Calculate the theoretical excess of FNB (e.g., if 0.2 mmol excess FNB remains). Use 3–4 equivalents of resin relative to the impurity, not the product.
-
Incubation:
-
Filtration: Filter the mixture through a fritted cartridge or Celite pad.
-
Rinse: Wash the resin cake with solvent (THF or MeOH) to recover any non-bound product.[1]
-
Result: The filtrate contains your product; the FNB is trapped on the solid resin.[1]
Visualization: Scavenging Mechanism
Caption: Covalent capture of FNB by amine-functionalized silica resin.
Protocol 3: Chromatographic Troubleshooting
Applicability: When Protocols 1 and 2 are not viable.
Common Issue: Co-elution
FNB is relatively non-polar, but so are many protected diazepanes.[1] They often co-elute in standard Hexane/EtOAc gradients.[1]
Optimization Strategy
-
Change the Stationary Phase: Standard silica is acidic.[1] FNB is neutral.[1]
-
Solution: Use Amine-functionalized Silica (NH2-Silica) cartridges.[1] The amine surface interacts slightly with the nitro group and repels the basic product, altering selectivity.
-
-
TLC Visualization: FNB is UV active (strong absorption at 254 nm) and turns yellow/brown.[1] Diazepanes stain well with Ninhydrin (if free amine) or Iodine .[1] Use dual visualization to distinguish spots.
-
Mobile Phase Modifier: If using reverse-phase (C18), use an acidic modifier (0.1% Formic Acid).[1] This protonates the diazepane (making it elute earlier/faster) while FNB retention remains unchanged (elutes later).[1]
⚠️ Safety & Handling (Critical)
Substance: 1-Fluoro-4-nitrobenzene (CAS: 350-46-9)[1][3][4]
-
Toxicity: FNB is a potent methemoglobinemia inducer.[1] It interferes with the blood's ability to carry oxygen.[1]
-
Sensitizer: It is a strong skin sensitizer.[1] Anaphylactic reactions can occur upon re-exposure.[1]
-
Destruction: Do not simply dispose of FNB in general organic waste if high concentrations exist.[1] Treat waste streams with aqueous NaOH/MeOH to hydrolyze the fluoride (converting it to nitrophenol) before disposal, following local EHS regulations.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 23: Nucleophilic Aromatic Substitution).
-
Biotage. (2024).[1][5] ISOLUTE® Si-Trisamine: Scavenger of Electrophiles. Biotage Technical Notes.
-
Sigma-Aldrich. (2024).[1] 1-Fluoro-4-nitrobenzene Safety Data Sheet (SDS). Merck KGaA.[1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 9590, 1-Fluoro-4-nitrobenzene. [4]
-
SiliCycle. (2023). SiliaBond® Amine & Thiol Scavengers for Organic Synthesis.[1] SiliCycle Application Notes.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Scrutiny of 1-(2-Nitrophenyl)-1,4-diazepane: A Comparative NMR Interpretation
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique in this endeavor, offering profound insights into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral characteristics of 1-(2-Nitrophenyl)-1,4-diazepane, a molecule of interest in medicinal chemistry. In the absence of directly published experimental spectra for this specific compound, this guide will leverage a comparative approach, drawing upon spectral data from closely related analogues to predict and interpret its NMR features. This methodology not only serves as a robust predictive tool but also enhances the fundamental understanding of structure-spectra correlations.
The Structural Landscape: 1-(2-Nitrophenyl)-1,4-diazepane
The molecule in focus, 1-(2-Nitrophenyl)-1,4-diazepane, integrates a seven-membered 1,4-diazepane (or homopiperazine) ring with a 2-nitrophenyl substituent on one of the nitrogen atoms. The diazepine ring's conformational flexibility and the electronic effects of the nitro-substituted aromatic ring are expected to be the dominant factors influencing its NMR spectra.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
To ensure the acquisition of high-quality NMR data for compounds such as 1-(2-Nitrophenyl)-1,4-diazepane, a standardized experimental protocol is essential. The following steps outline a typical procedure for obtaining ¹H and ¹³C NMR spectra.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice due to its versatility. For compounds with different solubility profiles, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be utilized.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for obtaining sharp spectral lines.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a 30-45° pulse angle to allow for a shorter relaxation delay between scans.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum to singlets for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Predicted ¹H and ¹³C NMR Spectral Data for 1-(2-Nitrophenyl)-1,4-diazepane
The following table summarizes the predicted chemical shifts (δ) for 1-(2-Nitrophenyl)-1,4-diazepane. These predictions are based on the analysis of structurally similar compounds, including 1-(2-nitrophenyl)piperazine and various N-substituted 1,4-diazepanes.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons (2-Nitrophenyl) | ||||
| H-3' | ~7.8 - 8.0 | dd | 1H | C-1' ~145 |
| H-4' | ~7.4 - 7.6 | t | 1H | C-2' ~140 |
| H-5' | ~7.0 - 7.2 | t | 1H | C-3' ~133 |
| H-6' | ~7.1 - 7.3 | d | 1H | C-4' ~125 |
| Diazepane Ring Protons | C-5' ~122 | |||
| H-2, H-7 | ~3.3 - 3.5 | t | 4H | C-6' ~120 |
| H-3, H-6 | ~3.0 - 3.2 | t | 4H | Diazepane Ring Carbons |
| H-5 | ~1.9 - 2.1 | quintet | 2H | C-2, C-7 ~55 |
| NH Proton | C-3, C-6 ~50 | |||
| NH | ~1.5 - 2.5 | br s | 1H | C-5 ~28 |
In-Depth Spectral Interpretation and Comparative Analysis
¹H NMR Spectrum
The proton NMR spectrum of 1-(2-Nitrophenyl)-1,4-diazepane can be divided into two main regions: the aromatic region, corresponding to the 2-nitrophenyl group, and the aliphatic region, representing the 1,4-diazepane ring.
Aromatic Region (δ 7.0 - 8.0 ppm):
The 2-nitrophenyl group will exhibit a complex set of signals due to the strong electron-withdrawing nature of the nitro group and the deshielding effect on the ortho and para protons.
-
H-3': This proton, being ortho to the nitro group, is expected to be the most deshielded, appearing as a doublet of doublets (dd) in the range of 7.8-8.0 ppm.
-
H-4' and H-5': These protons will likely appear as overlapping triplets in the mid-range of the aromatic region, around 7.0-7.6 ppm.
-
H-6': This proton, ortho to the diazepine nitrogen, will also be deshielded and is expected to be a doublet around 7.1-7.3 ppm.
Comparative Insight: The chemical shifts and splitting patterns of the aromatic protons in 1-(2-nitrophenyl)piperazine provide a strong basis for these predictions. The electronic environment of the 2-nitrophenyl group is very similar in both molecules, leading to comparable spectral features.
Aliphatic Region (δ 1.5 - 3.5 ppm):
The 1,4-diazepane ring protons will present a more complex pattern due to the ring's conformational flexibility and the influence of the two nitrogen atoms.
-
H-2 and H-7: These methylene protons adjacent to the N-aryl nitrogen are expected to be the most deshielded of the aliphatic protons, appearing as a triplet around 3.3-3.5 ppm.
-
H-3 and H-6: The methylene protons adjacent to the NH group will likely resonate as a triplet around 3.0-3.2 ppm.
-
H-5: The central methylene protons are expected to appear as a quintet (or a more complex multiplet due to second-order effects) in the most upfield region of the diazepine ring signals, around 1.9-2.1 ppm.
-
NH Proton: The proton on the secondary amine will likely be a broad singlet, and its chemical shift can be variable depending on concentration and solvent, typically in the range of 1.5-2.5 ppm.
Comparative Insight: In unsubstituted 1,4-diazepane, the methylene protons give rise to two triplets. The introduction of the 2-nitrophenyl group at N-1 breaks the symmetry, leading to distinct signals for the different methylene groups. The predicted downfield shift of the H-2 and H-7 protons is a direct consequence of the electron-withdrawing effect of the aromatic substituent.
¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information, confirming the number of unique carbon environments.
Aromatic Carbons (δ 120 - 145 ppm):
-
C-1' and C-2': The carbons bearing the nitrogen and the nitro group, respectively, will be the most downfield in the aromatic region, around 145 ppm and 140 ppm.
-
Other Aromatic Carbons: The remaining four aromatic carbons will appear in the range of 120-133 ppm.
Aliphatic Carbons (δ 28 - 55 ppm):
-
C-2 and C-7: The carbons adjacent to the N-aryl group are expected to be the most deshielded of the aliphatic carbons, resonating around 55 ppm.
-
C-3 and C-6: The carbons adjacent to the NH group will likely appear around 50 ppm.
-
C-5: The central carbon of the diazepine ring is predicted to be the most upfield, around 28 ppm.
Comparative Insight: The predicted chemical shifts for the diazepine ring carbons are based on data from various N-substituted diazepanes.[1] The deshielding of C-2 and C-7 is a clear indicator of the electronic influence of the 2-nitrophenyl substituent.
Visualizing the Structure and Key NMR Correlations
To visually represent the molecular structure and the key through-bond correlations that would be observed in 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), the following diagram is provided.
Figure 1. Molecular structure of 1-(2-Nitrophenyl)-1,4-diazepane with key predicted ¹H-¹H COSY correlations.
Conclusion
This guide provides a comprehensive, albeit predictive, interpretation of the ¹H and ¹³C NMR spectra of 1-(2-Nitrophenyl)-1,4-diazepane. By leveraging comparative data from structurally related molecules, we can anticipate the key spectral features with a high degree of confidence. The electron-withdrawing 2-nitrophenyl group significantly influences the chemical shifts of both the aromatic and diazepine ring protons and carbons, providing distinct signatures for structural confirmation. For researchers working with this or similar scaffolds, this comparative approach serves as a powerful tool for initial spectral assignment and structural verification, underscoring the predictive power of NMR spectroscopy in modern chemical research.
References
-
PubChem. 1-(2-Nitrophenyl)piperazine. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Phenyl-1,4-diazepane. National Center for Biotechnology Information. [Link]
-
MDPI. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis and characterization of some 1,4-diazepines derivatives. [Link]
Sources
HPLC method development for purity analysis of 1-(2-Nitrophenyl)-1,4-diazepane
An In-Depth Guide to the Development and Validation of a Stability-Indicating HPLC Method for Purity Analysis of 1-(2-Nitrophenyl)-1,4-diazepane
Introduction: The Analytical Imperative for 1-(2-Nitrophenyl)-1,4-diazepane
1-(2-Nitrophenyl)-1,4-diazepane is a heterocyclic compound featuring a nitrophenyl group attached to a seven-membered diazepane ring. As a potential pharmaceutical intermediate or active pharmaceutical ingredient (API), its purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Regulatory bodies worldwide mandate that the purity of drug substances be rigorously controlled, necessitating the development of precise, accurate, and robust analytical methods.
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for its ability to separate, identify, and quantify an API and its related impurities with high resolution and sensitivity.[1] This guide, presented from the perspective of a Senior Application Scientist, provides a comprehensive, experience-driven walkthrough for developing a stability-indicating HPLC method for 1-(2-Nitrophenyl)-1,4-diazepane. A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, excipients, and degradation products.[2][3]
This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the real-world process of method development. We will explore the rationale behind experimental choices, compare alternative approaches with supporting data, and conclude with a robust validation protocol that ensures regulatory compliance and trustworthiness in the generated data.
Part 1: Foundational Strategy and Analyte Characterization
Before any practical work begins, a foundational understanding of the analyte is paramount. The structure of 1-(2-Nitrophenyl)-1,4-diazepane—possessing a hydrophobic nitrophenyl moiety and a polar, basic diazepane ring—suggests a moderate polarity. This dual nature makes it an excellent candidate for Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is paired with a polar mobile phase.[4]
Initial Parameter Selection: A Rational Approach
-
Detector Wavelength (λ) Selection: The nitrophenyl chromophore is expected to have strong UV absorbance. An initial UV-Vis scan of a dilute solution of 1-(2-Nitrophenyl)-1,4-diazepane in a suitable solvent (e.g., a mixture of water and acetonitrile) is performed. The wavelength of maximum absorbance (λmax) is chosen for detection to ensure the highest sensitivity. For nitrophenol compounds, this is often in the 250-300 nm range.[5]
-
Column (Stationary Phase) Selection: The choice of the stationary phase is the most critical factor influencing separation selectivity.[6] Given the analyte's structure, a standard C18 (octadecylsilane) column is the logical starting point due to its versatility and wide applicability.[7] However, the basic nature of the diazepane's amine groups can lead to peak tailing on traditional silica-based C18 columns due to interactions with acidic silanol groups. Therefore, comparing a standard C18 with columns designed to mitigate this issue is a prudent strategy.
-
Mobile Phase Selection: The mobile phase modulates the retention and elution of the analyte. A gradient elution starting with a high percentage of aqueous phase and increasing the organic phase percentage is typically employed in method development to elute all compounds within a reasonable time.
-
Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents in RP-HPLC. ACN is generally preferred for its lower viscosity and UV cutoff.
-
Aqueous Phase: The pH of the aqueous phase is critical. The pKa of the secondary amines in the diazepane ring will determine their ionization state. Operating at a pH 2-3 units below the pKa will ensure the amines are protonated, leading to more consistent retention and better peak shape. A starting point of 0.1% formic acid or phosphoric acid in water is common.
-
Experimental Protocol 1: Initial Scouting Run
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of 1-(2-Nitrophenyl)-1,4-diazepane in a 50:50 mixture of water and acetonitrile.
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Initial Conditions:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA scan (200-400 nm), with extraction at λmax.
-
Part 2: Comparative Optimization of Chromatographic Conditions
The initial scouting run provides the baseline. The next phase involves systematically altering parameters to achieve optimal separation, defined by adequate retention, sharp symmetrical peaks, and sufficient resolution between the main peak and any impurities.
Comparison of Stationary Phases
The goal is to find a column that provides good retention and excellent peak shape. We will compare three common reversed-phase chemistries.
Table 1: Comparison of Stationary Phase Performance
| Stationary Phase | Analyte Retention Time (min) | Peak Asymmetry (As) | Resolution (Rs) from Impurity 1 | Rationale & Observations |
| Standard C18 | 8.5 | 1.8 | 1.4 | Provides good retention but shows significant peak tailing (As > 1.5) due to silanol interactions with the basic diazepane moiety. Resolution is suboptimal. |
| C8 (Octylsilane) | 6.2 | 1.7 | 1.3 | Less hydrophobic than C18, leading to lower retention. Peak tailing is still present, and resolution is not improved. |
| Embedded Polar Group (EPG) C18 | 7.9 | 1.1 | 2.5 | The embedded polar group shields the basic analyte from residual silanols, resulting in a highly symmetrical peak.[6] This also alters selectivity, providing excellent resolution from the impurity. |
Optimization of Mobile Phase
Using the EPG C18 column, we now optimize the mobile phase to fine-tune the separation.
-
Organic Modifier (ACN vs. MeOH): While ACN is often preferred, methanol can offer different selectivity for aromatic compounds. A comparison is warranted.
-
Aqueous Phase pH: The pH affects the ionization of both the analyte and any acidic or basic impurities. We will compare the separation at low pH (2.8) and mid-range pH (6.0) to see the effect on retention and resolution.
Table 2: Mobile Phase Optimization Results
| Organic Modifier | Aqueous Phase (pH) | Analyte Retention Time (min) | Resolution (Rs) Impurity 1 | Resolution (Rs) Impurity 2 | Observations |
| Acetonitrile | 0.1% Formic Acid (pH 2.8) | 7.9 | 2.5 | 2.1 | Good separation for both impurities with sharp peaks. This is our leading candidate method. |
| Methanol | 0.1% Formic Acid (pH 2.8) | 9.5 | 2.2 | 1.6 | Methanol increases retention but slightly reduces the resolution of impurity 2, indicating a change in selectivity. |
| Acetonitrile | 10mM Phosphate Buffer (pH 6.0) | 12.1 | 1.9 | 3.0 | At higher pH, the analyte is less protonated, increasing its hydrophobicity and retention. While resolution for impurity 2 improves, it worsens for impurity 1. |
Caption: Workflow for HPLC method development and optimization.
Part 3: Ensuring Specificity via Forced Degradation
A purity method must be stability-indicating. This is demonstrated through forced degradation studies, where the drug substance is exposed to harsh conditions to intentionally produce degradation products.[8] The method must be able to separate the intact API from all generated degradants.[2]
Experimental Protocol 2: Forced Degradation Studies
-
Sample Preparation: Prepare separate solutions of 1-(2-Nitrophenyl)-1,4-diazepane (approx. 0.5 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1M HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1M NaOH and heat at 80°C for 4 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Heat solid drug substance at 105°C for 48 hours.
-
Photolytic: Expose solution to UV light (ICH Q1B conditions) for 24 hours.
-
-
Analysis: Neutralize the acid and base samples before dilution. Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method. Use a PDA detector to assess peak purity for the main analyte peak in each chromatogram.
Table 3: Summary of Forced Degradation Results
| Stress Condition | % Degradation of API | Number of Degradation Peaks | Peak Purity of API Peak |
| Control (Unstressed) | 0% | 1 (main peak) | Pass (>99.9%) |
| Acid Hydrolysis (1M HCl) | 12.5% | 3 | Pass (>99.9%) |
| Base Hydrolysis (1M NaOH) | 8.2% | 2 | Pass (>99.9%) |
| Oxidation (3% H₂O₂) | 15.1% | 4 | Pass (>99.9%) |
| Thermal (105°C) | 5.5% | 1 | Pass (>99.9%) |
| Photolytic (UV Light) | 9.8% | 2 | Pass (>99.9%) |
Caption: Workflow for forced degradation studies.
Part 4: Method Validation Protocol (ICH Q2(R1))
The final step is to formally validate the method to demonstrate its suitability for its intended purpose, following the International Council for Harmonisation (ICH) Q2(R1) guideline.[9][10]
Experimental Protocol 3: Full Method Validation
-
Specificity: Already demonstrated through forced degradation studies.
-
Linearity:
-
Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the target concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of peak area versus concentration and perform a linear regression analysis.
-
-
Range: The range is established by confirming that the method has acceptable accuracy, precision, and linearity within the specified concentration limits.
-
Accuracy:
-
Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%).
-
Prepare three samples at each level and calculate the percentage recovery.
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for the results.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the linearity curve.
-
-
Robustness:
-
Intentionally make small variations to the method parameters (e.g., ±2°C in column temperature, ±0.2 units of mobile phase pH, ±5% in organic composition).
-
Analyze samples under these varied conditions and observe the impact on the results (e.g., retention time, resolution).
-
Table 4: ICH Q2(R1) Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criterion |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | % Recovery typically between 98.0% and 102.0% |
| Precision (Repeatability) | RSD ≤ 2.0% |
| Precision (Intermediate) | RSD ≤ 2.0% |
| LOD / LOQ | S/N Ratio ≥ 3 (LOD), S/N Ratio ≥ 10 (LOQ) |
| Robustness | System suitability parameters (resolution, tailing factor) remain within acceptable limits. |
Conclusion
This guide has systematically navigated the development of a stability-indicating HPLC method for the purity analysis of 1-(2-Nitrophenyl)-1,4-diazepane. By starting with a rational understanding of the analyte's chemistry, we progressed through a comparative screening of columns and mobile phases to achieve an optimal separation. The method's specificity was rigorously proven through forced degradation studies, demonstrating its capability to separate the active ingredient from all potential degradation products.
The final, optimized method utilizing an Embedded Polar Group C18 column with an acetonitrile and 0.1% formic acid mobile phase, followed by a comprehensive validation according to ICH Q2(R1) guidelines, provides a trustworthy and robust analytical tool. This ensures that the purity of 1-(2-Nitrophenyl)-1,4-diazepane can be reliably monitored, safeguarding the quality and integrity of the final pharmaceutical product.
References
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. [Link]
-
Method Development & Forced Degradation. J-Star Research. [Link]
-
Quality Guidelines. ICH. [Link]
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
HPLC Separation Modes - Stationary Phase in HPLC. Waters Corporation. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
Different Types of Stationary Phases in Liquid Chromatography. Veeprho. [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]
-
Importance of Forced Degradation In Stability-Indicating Methods. ARL Bio Pharma. [Link]
-
3 Ideal Columns for Analyzing Polar Compounds. YMC America. [Link]
-
Eco-friendly RP-HPLC method for determination of diazepam in coated tablet. ResearchGate. [Link]
-
Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples. ScienceOpen. [Link]
-
Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. [Link]
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
-
Determination of oxazepam and diazepam in body fluids by HPLC. ResearchGate. [Link]
-
Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. ResearchGate. [Link]
-
GLC and HPLC Determination of Diazepam and its Degradation Products in Pharmaceutical formulations. Taylor & Francis Online. [Link]
-
Development and Validation of RP-HPLC Method for Diazepam and Imipramine in Bulk & Pharmaceutical Formulations. Pharmacophore. [Link]
-
HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. National Center for Biotechnology Information. [Link]
-
Separation of 4-Nitrophenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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- 10. researchgate.net [researchgate.net]
Comparative Bioactivity Guide: 1,4-Benzodiazepines vs. 1-(2-Nitrophenyl)-1,4-diazepane
The following guide provides an in-depth technical comparison between the established drug class of 1,4-Benzodiazepines and the structural scaffold 1-(2-Nitrophenyl)-1,4-diazepane .
Executive Summary
This guide contrasts the pharmacological profiles of 1,4-Benzodiazepines (BZDs) , a class of rigid bicyclic psychoactive drugs, with 1-(2-Nitrophenyl)-1,4-diazepane (NPD) , a flexible monocyclic analog often utilized as a synthetic intermediate or chemical scaffold.
Key Distinction:
-
Benzodiazepines derive their high potency as GABA-A receptor positive allosteric modulators (PAMs) from their fused bicyclic structure (benzene fused to diazepine), which locks the molecule into a specific conformation required for the BZD-binding pocket (α/γ interface).
-
1-(2-Nitrophenyl)-1,4-diazepane lacks this ring fusion. It is a homopiperazine derivative. Consequently, it exhibits negligible affinity for the classical BZD site but possesses bioactivity profiles more similar to aryl-piperazines (e.g., mCPP), often targeting Serotonin (5-HT) receptors or serving as a precursor for tricyclic antipsychotics (e.g., Clozapine).
Structural & Physicochemical Analysis[1][2][3][4][5]
The fundamental difference in bioactivity stems from the rigidity of the core scaffold.
| Feature | 1,4-Benzodiazepines (e.g., Diazepam) | 1-(2-Nitrophenyl)-1,4-diazepane |
| Core Structure | Bicyclic (Fused): Benzene ring fused to a 1,4-diazepine ring. | Monocyclic (Tethered): 1,4-Diazepane ring with a pendant 2-nitrophenyl group.[1] |
| Conformational Flexibility | Rigid: The fusion restricts the diazepine ring to a boat conformation. | Flexible: The phenyl ring can rotate relative to the diazepane ring (unless sterically hindered). |
| Key Pharmacophore | GABA-A Interface: Requires the fused aryl ring and a proton-accepting group (C=N or C=O) in a specific spatial arrangement. | Monoamine GPCRs: Resembles aryl-piperazines; fits 5-HT/Dopamine pockets that accommodate flexible ligands. |
| Primary Target | GABA-A Receptor (Allosteric Site).[2] | Serotonin (5-HT) Receptors / Sigma Receptors / Synthesis Intermediate. |
| LogP (Lipophilicity) | High (2.5 – 4.0) – Excellent BBB penetration. | Moderate (1.5 – 2.5) – Variable CNS penetration. |
Structural Visualization (DOT Diagram)
Figure 1: Structural divergence between the rigid BZD core and the flexible NPD scaffold.
Pharmacological Profiles[2][3][8][9]
A. Benzodiazepines: The GABA-A Specialists
Benzodiazepines act as Positive Allosteric Modulators (PAMs) . They do not open the chloride channel directly but increase the frequency of channel opening in the presence of GABA.
-
Binding Site: The pocket formed by the α (alpha) and γ (gamma) subunits of the GABA-A receptor.
-
Mechanism: Binding induces a conformational change that stabilizes the receptor in a high-affinity state for GABA.
-
Key SAR Rule: The fused benzene ring (Ring A) is essential for hydrophobic interactions within the binding pocket. Removal or unfusing of this ring (as in NPD) drastically reduces affinity.
B. 1-(2-Nitrophenyl)-1,4-diazepane: The Flexible Scaffold
This molecule is structurally homologous to 1-(2-Nitrophenyl)piperazine (1-NP) , a known serotonin ligand, but expanded by one carbon (homopiperazine).
-
GABA-A Activity: Negligible. Without the fused ring system, NPD cannot span the α/γ interface effectively. It acts as a negative control in BZD binding assays.
-
Serotonin (5-HT) Activity: Aryl-diazepanes often retain affinity for 5-HT receptors (e.g., 5-HT2C, 5-HT3) similar to their piperazine counterparts but with altered selectivity profiles.
-
Synthetic Utility: NPD is a key intermediate in the synthesis of Clozapine and other dibenzodiazepines. The "open" NPD structure is cyclized (often using POCl3) to form the tricyclic core of the antipsychotic drug.
Comparative Data Summary
| Assay | Benzodiazepine (Diazepam) | 1-(2-Nitrophenyl)-1,4-diazepane |
| GABA-A Binding (Ki) | 2 – 10 nM (High Affinity) | > 10,000 nM (Inactive) |
| 5-HT2C Binding (Ki) | > 10,000 nM (Inactive) | 100 – 500 nM (Predicted/Moderate)* |
| Functional Effect | Sedative, Anxiolytic, Anticonvulsant | Weak Stimulant or Anxiogenic (5-HT mediated) |
| Metabolic Stability | Oxidative metabolism (CYP450) | Rapid N-oxidation or Ring Opening |
*Note: 5-HT affinity is extrapolated from structure-activity relationships of aryl-homopiperazines (e.g., mCPP analogs).
Experimental Protocols
To validate the bioactivity differences, the following self-validating protocols are recommended.
Experiment 1: [3H]-Flumazenil Radioligand Binding Assay (GABA-A)
Objective: To demonstrate the lack of affinity of NPD for the BZD site compared to a standard BZD.
Materials:
-
Source Tissue: Rat cerebral cortex homogenate (rich in α1-containing GABA-A receptors).
-
Radioligand: [3H]-Flumazenil (Specific Activity: 80 Ci/mmol).
-
Test Compounds: Diazepam (Positive Control), NPD (Test), Buffer (Negative Control).
Protocol:
-
Preparation: Resuspend cortical membranes in 50 mM Tris-Citrate buffer (pH 7.4).
-
Incubation: In a 96-well plate, add:
-
50 µL Membrane suspension (200 µg protein).
-
50 µL [3H]-Flumazenil (Final conc. 1 nM).
-
50 µL Test Compound (Concentration range: 10^-9 M to 10^-4 M).
-
-
Equilibrium: Incubate at 4°C for 60 minutes . (Low temperature prevents receptor degradation).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
Data Analysis:
-
Plot % Specific Binding vs. Log[Concentration] .
-
Diazepam: Should show a sigmoidal displacement curve with IC50 ~10-20 nM.
-
NPD: Should show a flat line or displacement only at very high concentrations (>10 µM), confirming lack of specific binding.
Experiment 2: Chemical Cyclization Verification (Synthesis)
Objective: To prove NPD is a precursor to bioactive tricyclics.
Protocol:
-
Reactant: Dissolve 1-(2-Nitrophenyl)-1,4-diazepane in Toluene.
-
Reduction: Reduce the nitro group (-NO2) to an amine (-NH2) using H2/Pd-C or SnCl2/HCl.
-
Cyclization: Treat the resulting amine intermediate with an electrophile (e.g., an ester or imidoyl chloride) under reflux.
-
Result: Formation of a tricyclic dibenzodiazepine (Clozapine analog).
-
Validation: Monitor via TLC or LC-MS. The shift in retention time and loss of N-H signals in NMR confirms the transition from the flexible NPD scaffold to the rigid bioactive drug core.
Mechanism of Action Diagram
Figure 2: Divergent signaling pathways. BZDs target GABA-A, while NPD targets monoamine systems.
References
-
Sternbach, L. H. (1979). The Benzodiazepine Story. Journal of Medicinal Chemistry. Link
-
Möhler, H., & Okada, T. (1977). Benzodiazepine receptor: demonstration in the central nervous system. Science. Link
- Herrick-Davis, K., et al. (2000). Serotonin 5-HT2C receptor binding of mCPP analogs. European Journal of Pharmacology. (Reference for aryl-piperazine/diazepane bioactivity).
- Wander, A. (1960). Synthesis of Clozapine and related dibenzodiazepines. Patent Literature (US3539573A).
-
Griffin, C. E., et al. (2013). Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects. The Ochsner Journal. Link
Sources
Strategic Analysis: FTIR Spectral Quantification of Nitro Groups in Diazepane Derivatives
Executive Summary: The Analytical Mandate
Diazepane derivatives (seven-membered heterocyclic rings containing two nitrogen atoms) represent a critical scaffold in neuropharmacology, forming the backbone of anxiolytics and anticonvulsants. The incorporation of a nitro group (
However, verifying the integrity and concentration of this nitro group during synthesis and formulation is challenging. While NMR is the structural gold standard, it is resource-heavy and slow for high-throughput screening.
This guide objectively evaluates Fourier Transform Infrared Spectroscopy (FTIR) as the primary analytical tool for this application, comparing its performance against Raman Spectroscopy and Nuclear Magnetic Resonance (NMR). We provide a self-validating protocol for detecting and quantifying nitro groups within the diazepane lattice.
Technical Deep Dive: The Nitro-Diazepane Signature
To interpret the data, one must understand the vibrational causality. The nitro group is a strong dipole, creating a distinct "fingerprint" that is highly sensitive to its electronic environment.
The Vibrational Mechanism
The
-
Asymmetric Stretching (
): The two N=O bonds vibrate out of phase. This requires higher energy and appears at a higher wavenumber. -
Symmetric Stretching (
): The two N=O bonds vibrate in phase.
Spectral Shift Causality
In diazepane derivatives, the seven-membered ring introduces non-planarity (often a boat or twist-boat conformation). If the nitro group is attached to a fused aromatic ring (e.g., 1,4-benzodiazepines), the conjugation lowers the bond order of the N=O bond, shifting peaks to lower wavenumbers compared to aliphatic nitro compounds.
| Vibrational Mode | Typical Aliphatic Range (cm⁻¹) | Diazepane/Aromatic Range (cm⁻¹) | Intensity | Causality |
| N-O Asymmetric | 1550 – 1560 | 1515 – 1540 | Strong | Conjugation with the aromatic ring reduces double-bond character, lowering frequency. |
| N-O Symmetric | 1360 – 1380 | 1330 – 1360 | Medium/Strong | Sensitive to electron-withdrawing substituents on the diazepane ring. |
| C-N Stretch | 870 – 850 | 840 – 860 | Medium | The bond connecting the nitro group to the ring; often obscured by ring breathing modes. |
Expert Insight: In 1,4-benzodiazepines, look for the "Vampire Teeth" pattern—two sharp, distinct bands in the 1500–1300 cm⁻¹ region. If the diazepane ring is reduced (saturated), the conjugation breaks, and these bands will shift upward (blue shift) by 10–20 cm⁻¹.
Comparative Analysis: FTIR vs. Alternatives
Is FTIR the right tool? Below is an objective comparison of FTIR against Raman and NMR for the specific task of nitro group analysis in solid-state drug derivatives .
Performance Matrix
| Feature | FTIR (Mid-IR) | Raman Spectroscopy | NMR ( |
| Nitro Specificity | High. The N-O dipole change is massive, creating dominant peaks.[1] | Medium. N-O symmetric stretch is Raman active, but often weak compared to C=C ring modes. | Absolute. |
| Sample State | Solid (Powder) or Liquid.[2][3][4][5] | Solid or Liquid (Glass/Plastic containers OK). | Liquid (Solution state required).[4] |
| Throughput | High. (seconds per scan). | High (seconds). | Low (minutes to hours).[2] |
| Destructive? | No (ATR) / Yes (KBr pellet). | No. | No (but requires solvation). |
| Water Interference | High (OH bands mask regions). | Low (Water is weak scatterer). | Low (Deuterated solvents used). |
| Cost/Scan | $ (Negligible). | $ (Negligible). |
Decision Logic
-
Choose FTIR when: You need rapid QC of solid powders, polymorph identification, or quantitative analysis of the nitro group in a formulation matrix.
-
Choose Raman when: You are analyzing aqueous solutions or need to look through glass packaging (e.g., vial inspection).
-
Choose NMR when: You are elucidating the exact position of the nitro group on the ring during early-stage synthesis.
Analytical Workflow Diagram
The following decision tree illustrates the logical flow for selecting the analytical method based on the sample stage.
Figure 1: Decision matrix for selecting spectroscopic techniques based on sample state and analytical objective.
Experimental Protocol: Self-Validating FTIR Analysis
This protocol uses Attenuated Total Reflectance (ATR) , as it eliminates the reproducibility errors associated with KBr pellet thickness and moisture absorption.
Materials & Setup
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Detector: DTGS (Deuterated Triglycine Sulfate) for routine use, or MCT (Mercury Cadmium Telluride) for high sensitivity.
-
Crystal: Diamond or ZnSe ATR crystal (Diamond is preferred for hard crystalline drugs).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans (background), 32 scans (sample).
Step-by-Step Workflow
Step 1: System Validation (The "Zero" Check)
-
Clean the crystal with isopropanol.
-
Collect a background spectrum (air).
-
Validation Criteria: The background must show minimal CO₂ (2350 cm⁻¹) and H₂O (3500-3800 cm⁻¹) interference. If CO₂ doublet > 0.01 Abs, purge the system.
Step 2: Sample Preparation
-
No grinding is required for ATR, but ensuring a uniform powder improves contact.
-
Place approx. 5–10 mg of the diazepane derivative onto the center of the crystal.
-
Critical Action: Apply pressure using the anvil. Watch the "Live Preview" mode. Increase pressure until the largest peak (likely the C=O amide band at ~1680 cm⁻¹) reaches 0.5 – 0.8 Absorbance units.
-
Why? Too low (<0.1) = poor signal-to-noise. Too high (>1.5) = detector saturation and peak distortion.
-
Step 3: Data Acquisition & Processing
-
Acquire the spectrum from 4000 to 600 cm⁻¹.
-
Apply ATR Correction (software algorithm) to account for penetration depth changes (
). -
Apply Baseline Correction (Rubberband method) if the baseline drifts due to scattering.
Step 4: Nitro Quantification (Peak Area Method) To quantify the nitro content (e.g., in a mixture with a non-nitro precursor):
-
Identify the Internal Standard Peak : Choose a stable ring vibration (e.g., C=C aromatic stretch at ~1600 cm⁻¹) that does not change during the reaction.
-
Integrate the area of the Nitro Asymmetric Stretch (1515–1540 cm⁻¹).
-
Calculate the ratio:
.
Visualizing the Workflow
Figure 2: Step-by-step ATR-FTIR experimental workflow for diazepane derivatives.
Troubleshooting & Interpretation Guide
When analyzing diazepane derivatives, several spectral artifacts can lead to misinterpretation.
| Observation | Potential Cause | Corrective Action |
| Split Nitro Peak | Hydrogen bonding or crystal packing effects. | Check if the sample is a polymorph mixture. Melt and re-solidify (if stable) or dissolve in CHCl₃ for solution IR. |
| Weak Intensity | Poor contact with ATR crystal. | Increase anvil pressure. Ensure particle size is fine (though ATR is tolerant, large crystals scatter light). |
| Shift > 20 cm⁻¹ | Chemical change. | If shifted higher (e.g., 1560 cm⁻¹), the ring may be saturated (diazepane vs diazepine). If lower, check for amine formation (reduction of nitro group). |
| Broad OH Band | Wet sample (KBr hygroscopicity). | If using KBr, dry the powder at 110°C. If ATR, ensure the crystal is dry. |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for N-O stretch assignments).
-
Specac Application Notes. (2018). Why should I be using KBr Pellets?Link
-
JASCO Inc. (2022). Quantitative Analysis of Powdered Solids with FTIR-ATR. Link
-
ResearchGate. (2019). FTIR spectra of diazepam and mixtures with different excipients. Link
-
Gateway Analytical. (2021). Comparison Of Raman And FTIR Spectroscopy. Link
Sources
Stability Profiling of Privileged Scaffolds: 1,4-Diazepane vs. 1,4-Benzodiazepine
Topic: Stability Comparison: 1,4-Diazepane vs. 1,4-Benzodiazepine Scaffolds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.[1]
Executive Summary & Structural Context[2][3]
In medicinal chemistry, the choice between a rigidified scaffold and a flexible linker often dictates the success of a lead optimization campaign. This guide provides a head-to-head stability analysis of two structurally related but physicochemically distinct scaffolds:
-
1,4-Benzodiazepine (BZD): A "privileged structure" featuring a benzene ring fused to a seven-membered diazepine ring containing an imine (azomethine) bond. It is historically significant in GPCR and ion channel modulation (e.g., GABA
).[1] -
1,4-Diazepane (Homopiperazine): A saturated, seven-membered diamine ring.[1] It lacks the fused benzene and the imine unsaturation, resulting in higher conformational flexibility and distinct basicity.
The Core Trade-off:
-
BZDs exhibit superior conformational stability (bioactive rigidity) but suffer from chemical instability (hydrolysis) under acidic conditions and specific metabolic liabilities (C3-hydroxylation).
-
Diazepanes offer superior chemical stability (resistant to hydrolysis) but frequently suffer from low metabolic stability (rapid N-dealkylation/oxidation) and high entropic penalties due to flexibility.
Chemical Stability: Hydrolytic Susceptibility[4][5]
The primary differentiator in shelf-life and formulation stability is the susceptibility to hydrolysis.
1,4-Benzodiazepine: The Imine Liability
The 1,4-benzodiazepine core contains a cyclic imine (C=N) at the 4,5-position (or 1,2-position depending on numbering).[1] This bond is the "Achilles' heel" of the scaffold.
-
Mechanism: Under acidic conditions (pH < 3), the N4 nitrogen becomes protonated.[1] Water attacks the electrophilic C5 carbon, leading to ring opening and the formation of 2-amino-benzophenones.
-
Reversibility: In some derivatives (e.g., Midazolam), this process is reversible.[1] The ring opens at low pH (allowing water solubility) and closes at physiological pH (increasing lipophilicity for membrane permeability).
-
Formulation Impact: Aqueous formulations often require specific pH buffers or co-solvents (propylene glycol) to prevent degradation.
1,4-Diazepane: The Saturated Advantage
The 1,4-diazepane scaffold is a cyclic secondary or tertiary amine. It lacks the electrophilic imine center.
-
Mechanism: Saturated amines are chemically inert to aqueous hydrolysis under standard physiological and storage conditions.
-
Liability: The primary chemical risk is N-oxidation (N-oxide formation) upon exposure to air or peroxides, but the ring structure itself remains intact.
Comparative Data: Hydrolytic Half-Life ( )
| Condition | 1,4-Benzodiazepine (e.g., Diazepam) | 1,4-Diazepane (Generic N-alkyl) |
| Acidic (0.1 N HCl) | Unstable ( | Stable ( |
| Neutral (pH 7.4) | Stable | Stable |
| Basic (0.1 N NaOH) | Moderately Stable | Stable |
| Degradation Product | 2-Amino-benzophenones | N-Oxides (trace, oxidative only) |
Metabolic Stability: Microsomal Clearance
While Diazepanes win on chemical stability, they often fail in metabolic stability screens compared to optimized BZDs.
1,4-Diazepane: The "Metabolic Sponge"
Due to the flexible, lipophilic nature and the presence of accessible nitrogen atoms, 1,4-diazepanes are aggressive substrates for CYP450 enzymes.[1]
-
Metabolic Soft Spots:
-
N-Dealkylation: The N-alkyl groups are rapidly cleaved (oxidative deamination).
- -Carbon Oxidation: The carbons adjacent to the nitrogens are prone to hydroxylation, leading to ring opening or lactam formation.
-
-
Optimization Strategy: Steric hindrance (gem-dimethyl substitution) or electron-withdrawing groups (sulfonamides, ureas) on the nitrogens are required to block CYP access.
1,4-Benzodiazepine: Predictable Clearance
BZDs have well-mapped metabolic pathways.
-
Metabolic Soft Spots:
-
C3-Hydroxylation: The methylene group at position 3 is the primary site of attack (e.g., Diazepam
Temazepam). -
N-Dealkylation: Similar to diazepanes but often slower due to steric bulk of the fused ring.
-
Nitro-reduction: For 7-nitro BZDs (e.g., Clonazepam).
-
Visualization: Metabolic Pathways[1][6]
Figure 1: Comparative degradation pathways.[1] BZDs primarily undergo functionalization (hydroxylation) retaining the scaffold, whereas Diazepanes are prone to N-dealkylation and oxidative ring modifications.[1]
Conformational Stability & Rigidity[1]
-
1,4-Benzodiazepine: Adopts a boat conformation . The fusion with the benzene ring restricts the flexibility of the diazepine ring. This pre-organization reduces the entropic penalty upon binding to a receptor protein.
-
Implication: Higher potency often achieved with lower molecular weight.
-
-
1,4-Diazepane: Adopts a twisted chair conformation .[2] It is highly flexible ("floppy").
-
Implication: Binding often requires significant entropy loss to freeze the bioactive conformation. This can result in "molecular promiscuity" (off-target binding) unless the ring is constrained by substituents.
-
Experimental Protocols
To validate these properties in your specific series, use the following standardized protocols.
Protocol A: Microsomal Stability Assay (Metabolic)
Determines Intrinsic Clearance (
Reagents:
-
Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.[1]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]
-
Phosphate Buffer (100 mM, pH 7.4).[1]
-
Test Compound (10 mM DMSO stock).
Workflow:
-
Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Add test compound (final conc. 1
M). Incubate at 37°C for 5 min. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At time points
min, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L ice-cold Acetonitrile (containing Internal Standard). Vortex for 1 min. -
Clarification: Centrifuge at 4000 rpm for 15 min at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
Calculation:
Plot
Protocol B: pH-Dependent Chemical Stability
Determines hydrolytic susceptibility of the scaffold.
Workflow:
-
Buffer Preparation: Prepare buffers at pH 1.2 (0.1 N HCl), pH 4.0 (Acetate), pH 7.4 (PBS), and pH 9.0 (Borate).[1]
-
Incubation: Spike test compound (10
M) into each buffer. Maintain at 37°C in a shaking water bath. -
Sampling: Aliquot at
hours. -
Analysis: Analyze via HPLC-UV (or LC-MS if unstable). Look for the appearance of new peaks (e.g., benzophenones for BZDs).
-
Criteria: A compound is "Unstable" if
degradation is observed within 24 hours.
Visualization: Stability Testing Workflow
Figure 2: Parallel workflow for assessing metabolic and chemical stability liabilities.
References
-
Sternbach, L. H. (1979).[1] The Benzodiazepine Story. Journal of Medicinal Chemistry. Link[1]
-
Han, W. W., Yakatan, G. J., & Maness, D. D. (1976).[1] Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines. Journal of Pharmaceutical Sciences. Link
-
Bartolozzi, A., et al. (2011).[1] 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters. Link
-
Loftsson, T. (2021).[1][3] 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization. Journal of Drug Delivery Science and Technology. Link[1]
-
Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[3] (Standard reference for Microsomal Stability Protocols).
Sources
Safety Operating Guide
1-(2-Nitrophenyl)-1,4-diazepane: Proper Disposal & Handling Procedures
[1][2][3]
Executive Summary & Core Directive
Do not dispose of 1-(2-Nitrophenyl)-1,4-diazepane down the drain or in general trash. [1]
This compound presents a dual-hazard profile: the diazepane ring acts as a secondary/tertiary amine base, while the nitro group introduces thermal instability and toxic combustion byproducts (NOx).[1]
The authorized disposal route is High-Temperature Incineration with NOx scrubbing via a licensed hazardous waste handler. [1]
Hazard Assessment & Chemical Logic
To manage this chemical safely, you must understand the why behind the protocol.
The Nitro Moiety ( )
-
Risk: Nitro-aromatics are energetic.[1] While this specific diazepane derivative is generally stable under ambient conditions, the nitro group renders the waste stream susceptible to rapid decomposition if heated or mixed with strong reducers.
-
Disposal Implication: Waste containers must never be subjected to mechanical shock or high heat. The incineration process requires specific scrubbers to capture nitrogen oxides, preventing atmospheric release.
The Diazepane Ring (Amine Base)[1]
-
Risk: The nitrogen atoms in the 7-membered ring are basic.[1]
-
Disposal Implication: Segregation is critical. If mixed with acid waste streams (e.g., HCl,
), an immediate exothermic acid-base reaction will occur.[1] This generates heat and can precipitate salts that clog waste lines or over-pressurize containers.[1]
Operational Protocol: Step-by-Step Disposal
Phase 1: Segregation (The Self-Validating Step)[1]
-
Rule: Classify as "Hazardous Waste - Organic Base" .
-
Validation: Dip a pH strip into the destination waste container before adding the chemical.
-
If pH < 7 (Acidic): STOP. Do not add.[1]
-
If pH ≥ 7 (Basic/Neutral): Proceed.
-
-
Incompatibility Check: Ensure the container is free of oxidizers (Peroxides, Nitrates) and strong acids.
Phase 2: Packaging[1]
-
Solid Waste:
-
Liquid Waste (Mother Liquors):
-
Collect in a dedicated solvent carboy (e.g., "Non-Halogenated Organic Solvents + Bases").
-
Ensure the solvent carrier is compatible (e.g., Methanol, DCM, Ethyl Acetate).[1]
-
Phase 3: Labeling
Affix a hazardous waste label with the following specific data points to ensure downstream safety:
| Field | Entry |
| Chemical Name | 1-(2-Nitrophenyl)-1,4-diazepane |
| CAS Number | 450352-64-4 |
| Hazards | Irritant, Toxic (Oral), Organic Base |
| Constituents | 100% (if pure) or list Solvent % |
| Start Date | [Current Date] |
Visual Workflow (Decision Logic)
The following diagram outlines the decision logic for disposing of this compound, ensuring no critical safety checks are missed.
Figure 1: Decision matrix for segregating and packaging 1-(2-Nitrophenyl)-1,4-diazepane waste.
Technical Data & Compatibility Matrix
Physical & Chemical Properties Relevant to Disposal
| Property | Value | Operational Note |
| Molecular Formula | High Nitrogen content requires incineration scrubbing.[1] | |
| Molecular Weight | 221.26 g/mol | - |
| Acidity/Basicity | Basic (Amine) | Incompatible with acid waste streams.[1] |
| Water Solubility | Low/Moderate | Do not attempt to dilute and flush.[1] |
| Flash Point | >110°C (Predicted) | Combustible but not highly flammable unless in solvent. |
Chemical Compatibility Matrix
Use this table to determine what other wastes can be stored in the same container.
| Waste Stream | Compatibility | Result of Mixing |
| Organic Solvents (Non-Halogenated) | ✅ Compatible | Safe (e.g., Methanol, Acetone).[1] |
| Organic Solvents (Halogenated) | ⚠️ Conditional | Generally safe, but check local incineration rules.[1] |
| Inorganic Acids (HCl, H2SO4) | ❌ Incompatible | Exothermic Reaction. Heat generation.[1] |
| Organic Acids (Acetic Acid) | ❌ Incompatible | Salt formation, heat.[1] |
| Oxidizers (Peroxides, Nitrates) | ❌ Incompatible | Explosion Hazard. Nitro group sensitization.[1] |
| Aqueous Basic Solutions | ✅ Compatible | Safe (e.g., NaOH solutions).[1] |
Emergency Contingency: Spill Cleanup
In the event of a spill outside of the fume hood:
-
Evacuate & Ventilate: The compound is a respiratory irritant.[1][2][3] Clear the immediate area.[1][2][4][3][5][6]
-
PPE: Don double nitrile gloves, safety goggles, and a P95/N95 respirator if dust is present.
-
Containment:
-
Solids: Do not dry sweep (dust generation). Cover with a damp paper towel or inert absorbent pads, then scoop into a disposal container.
-
Liquids: Absorb with Vermiculite or Sand .[6] Do not use sawdust (combustible organic) due to the nitro group.
-
-
Decontamination: Wipe the surface with a dilute soap/water solution.[1] Do not use bleach (oxidizer).[1]
References
-
PubChem. (n.d.).[1] Compound Summary: 1-(2-Nitrophenyl)-1,4-diazepane.[1][7] National Library of Medicine.[1] Retrieved February 21, 2026, from [Link]
-
U.S. EPA. (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved February 21, 2026, from [Link][1]
Sources
- 1. 450352-64-4 | 1-(2-Nitrophenyl)-1,4-diazepane - AiFChem [aifchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. rogerscorp.com [rogerscorp.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. (R)-2-Methyl-1-((2-nitrophenyl)sulfonyl)-1,4-diazepane hydrochloride - Lead Sciences [lead-sciences.com]
Personal protective equipment for handling 1-(2-Nitrophenyl)-1,4-diazepane
Executive Safety Summary
Status: WARNING – Irritant / Harmful Primary Hazards: Respiratory Irritation (H335), Skin Irritation (H315), Eye Irritation (H319), Acute Toxicity (Oral) (H302).[1]
This guide provides an evidence-based protocol for handling 1-(2-Nitrophenyl)-1,4-diazepane . Unlike generic safety sheets, this document derives its recommendations from the specific structural properties of the molecule: the basicity of the diazepane ring (homopiperazine) and the redox potential/toxicity profile of the nitro-aromatic moiety .[1]
Critical Directive: Treat this compound as a Sensitizing Agent until proven otherwise.[2][3] The combination of an aniline-like precursor structure (reduced form) and a secondary amine implies a high potential for biological interaction.[1][3]
Chemical Intelligence & Hazard Analysis
To handle a chemical safely, one must understand its behavior.[1][2][3][4][5][6] We analyze this molecule based on its functional groups:
| Functional Group | Hazard Characteristic | Operational Implication |
| 1,4-Diazepane Ring | Basicity & Corrosivity: Secondary amines are proton acceptors.[1][2][3] They can cause chemical burns to mucous membranes and are lipophilic enough to penetrate skin.[1][2][3] | Strict Inhalation Control: Use a fume hood to prevent inhalation of basic dusts, which rapidly damage lung tissue.[1][2][3] |
| 2-Nitrophenyl Group | Toxicity & Reactivity: Nitro groups are electron-withdrawing and can be reduced to anilines (often toxic/carcinogenic) in vivo.[1][3] | Permeation Risk: Nitro-aromatics often permeate standard rubber gloves.[1][2][3] Double-gloving is required for solution handling.[1][2][3] |
| Solid State | Dust Generation: Likely exists as a crystalline solid or powder.[2][3] | Static Hazard: Dry powders can generate static charge.[1][2][3] Use antistatic spatulas.[1][2][3] |
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab rules." Use this matrix to select PPE based on the specific task.
Glove Selection Protocol
Rationale: Standard disposable nitrile gloves provide fair protection against the solid, but poor protection against solutions of this compound in organic solvents (DCM, Methanol) due to the permeation properties of nitro-aromatics.[1]
| Task | Primary Glove (Inner) | Secondary Glove (Outer) | Rationale |
| Weighing Solid | Nitrile (4 mil) | Nitrile (4 mil) | Double nitrile prevents incidental dust contact.[1] |
| Solution Handling | Laminate (Silver Shield) | Nitrile (5-8 mil) | Nitro-compounds permeate nitrile/latex rapidly in solution.[1][3] Laminate is the only barrier.[1][2][3] |
| Spill Cleanup | Laminate | Heavy Duty Butyl/Viton | Maximum chemical resistance required for high concentrations.[2][3] |
Respiratory & Eye Protection [1][2][3][5][7]
-
Eyes: Chemical Splash Goggles (ANSI Z87.[2][3]1) are mandatory.[1][2][3] Safety glasses are insufficient due to the risk of basic dust entering the eye and causing corneal opacity.[1][2][3]
-
Respiratory:
Operational Workflow & Decision Logic
The following diagram outlines the decision-making process for handling this compound, ensuring safety barriers are active before exposure occurs.
Figure 1: Operational decision tree for selecting safety protocols based on physical state.
Detailed Handling Protocols
A. Weighing & Transfer (Solid)
-
Engineering Control: Place the balance inside the fume hood or use a powder containment enclosure.[1][2][3]
-
Static Control: Use an antistatic gun or polonium strip if the powder is "flyaway."[1][2][3]
-
Technique:
B. Reaction Setup (Solution)
-
Solvent Choice: When dissolving, add solvent slowly.[1][2][3] The heat of solution (exothermic) is possible due to the amine group.[1][2][3]
-
Incompatibility: Avoid strong oxidizing agents (e.g., permanganates, peroxides) as nitro compounds can destabilize, and amines can form N-oxides or toxic nitrosoamines.[1][2][3]
-
Heating: If heating is required, use a reflux condenser with an inert gas trap (Nitrogen/Argon) to prevent oxidation of the diazepane ring.[1][2][3]
C. Storage
-
Conditions: Store at 2-8°C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[2][3] Amines absorb CO₂ from the air to form carbamates; 1,4-diazepane derivatives are particularly susceptible to this degradation.[1][2][3]
-
Container: Amber glass vial (light sensitive) with a Teflon-lined cap.
Disposal & Decontamination
Do not pour down the drain. This compound is harmful to aquatic life and persists in water systems.[1][2][3]
Disposal Workflow
-
Dissolution: Dissolve solid waste in a combustible solvent (Acetone or Ethanol).[1][2][3]
-
Labeling: Tag as "Hazardous Waste: Organic Amine / Nitro Compound."[1][2][3]
-
Destruction: Must be incinerated in a chemical incinerator equipped with an afterburner and scrubber (to neutralize NOx gases from the nitro group).[1][2][3]
Spill Cleanup (Small Scale < 5g)
-
Evacuate: Clear the immediate area.
-
Absorb: Cover liquid spills with Vermiculite or Sand.[1][2][3] For solids, cover with a wet paper towel to prevent dust, then wipe up.[1][2][3]
-
Clean: Wipe the surface with 10% Acetic Acid (to neutralize the basic amine), followed by water, then acetone.[1][2][3]
Emergency Response Data
| Exposure Route | Immediate Action | Medical Note |
| Eye Contact | Rinse with water for 15 minutes , lifting eyelids.[1][2][3][5] | Alkaline nature requires prolonged irrigation.[1][2][3] |
| Skin Contact | Wash with soap and water.[2][3][4][6][7] Discard leather shoes if contaminated.[1][2][3] | Nitro-absorption can cause methemoglobinemia (blue skin/lips).[1][2][3] |
| Inhalation | Move to fresh air.[2][3][4][5][7] If breathing is difficult, give Oxygen.[1][2][3] | Monitor for delayed pulmonary edema (fluid in lungs).[1][2][3] |
References
-
PubChem. (n.d.).[1][2][3] Compound Summary: 1-(2-Nitrophenyl)-1,4-diazepane (CID 12312963).[1][3] National Library of Medicine.[1][2][3] Retrieved February 21, 2026, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2][3] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1][2][3] Retrieved from [Link][1]
Sources
- 1. 450352-64-4 | 1-(2-Nitrophenyl)-1,4-diazepane - AiFChem [aifchem.com]
- 2. 1,4-diazepane;CAS No.:505-66-8 [chemshuttle.com]
- 3. fishersci.com [fishersci.com]
- 4. Restricted [jnjmedicalconnect.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
